GS-9901
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Propiedades
IUPAC Name |
2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSXYMOZKDUASY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1640247-87-5 | |
| Record name | GS-9901 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1640247875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-9901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U09Q76B8VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GS-9901
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-9901 is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor (BCR) and other cytokine and chemokine receptors, which is frequently hyperactive in B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to inhibit the proliferation and survival of malignant B-cells with a reduced impact on the ubiquitously expressed PI3K isoforms, potentially leading to a better safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, and outlines the experimental methodologies used in its characterization.
Core Mechanism of Action: Selective Inhibition of PI3Kδ
This compound exerts its therapeutic effect by selectively inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Ks are a family of lipid kinases that, upon activation, phosphorylate the 3'-hydroxyl group of phosphoinositides. Specifically, Class I PI3Ks, including the δ isoform, convert phosphatidylinositol 4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This accumulation of PIP3 at the plasma membrane recruits and activates downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. The subsequent activation of the AKT/mTOR signaling pathway is crucial for promoting cell growth, proliferation, and survival.[3][4]
In B-cell malignancies such as chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and marginal zone lymphoma (MZL), the PI3Kδ signaling pathway is often constitutively active due to chronic signaling from the B-cell receptor and the tumor microenvironment.[1][5][6] this compound, as a second-generation PI3Kδ inhibitor, was developed to provide potent and selective inhibition of this pathway in malignant B-cells, thereby inducing apoptosis and inhibiting proliferation.[1]
Signaling Pathway
The binding of this compound to the ATP-binding site of PI3Kδ blocks its kinase activity, leading to a reduction in PIP3 levels. This, in turn, prevents the phosphorylation and activation of AKT at key residues such as Serine 473. The inhibition of AKT activation has widespread downstream effects, including the modulation of the mTOR pathway, leading to decreased cell proliferation and survival of PI3Kδ-dependent cancer cells.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity Fold (vs. PI3Kδ) |
| PI3Kδ | 1.0 | - |
| PI3Kα | 750 | 750 |
| PI3Kβ | 100 | 100 |
| PI3Kγ | 190 | 190 |
| Data sourced from MedchemExpress and TargetMol, referencing Patel L, et al. J Med Chem. 2016.[1][2] |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Clearance (CL) | 0.43 L/h·kg |
| Volume of Distribution (Vss) | 0.83 L/kg |
| Oral Bioavailability (F) | 57% |
| Chemical Stability (t1/2 at 40°C, pH 2) | 20 hours |
| Data sourced from a 2018 review in J Med Chem. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used to characterize PI3Kδ inhibitors like this compound.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of PI3Kδ by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: The PI3Kδ enzyme and lipid substrate mixture is added to the wells containing the inhibitor.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., 250µM). The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced, is measured using a luminometer. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: p-AKT (Ser473) Western Blot
This method assesses the ability of this compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector AKT.
-
Cell Culture and Treatment: A relevant B-cell line is cultured to 70-80% confluency. The cells are then serum-starved to reduce basal PI3K activity. Following starvation, the cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours. The PI3K pathway is then activated by stimulating the cells with an appropriate agonist (e.g., anti-IgM for BCR activation).
-
Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Rats
This preclinical model is used to evaluate the anti-inflammatory and immunomodulatory effects of this compound.
-
Induction of Arthritis: Female Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given after a specified period to induce a robust arthritic response.[3]
-
Treatment: Once arthritis is established (e.g., on day 10 after the second immunization), rats are randomized into treatment groups. This compound is administered orally at different doses (e.g., 0.3, 1, and 3 mg/kg) twice daily for a defined period (e.g., 7 days).[1][2] A vehicle control group is also included.
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring ankle swelling (e.g., using a plethysmometer) and through clinical scoring of paw inflammation.
-
Data Analysis: The change in ankle diameter or clinical score over time is compared between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.
Clinical Development
This compound has been evaluated in a Phase 1b clinical trial (NCT02258555) to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with relapsed or refractory follicular lymphoma, marginal zone lymphoma, chronic lymphocytic leukemia, or small lymphocytic lymphoma.[7] The study was designed as a dose-escalation trial to determine the appropriate dosing for future studies.[8] As of the latest publicly available information, the results of this clinical trial have not been published in a peer-reviewed scientific journal.
Conclusion
This compound is a potent and selective inhibitor of PI3Kδ with a well-defined mechanism of action. By targeting a key survival pathway in B-cell malignancies, it holds therapeutic promise. Preclinical data demonstrate its ability to inhibit the PI3Kδ pathway and exert anti-inflammatory effects in vivo. Further publication of clinical trial data will be necessary to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 8. medchemexpress.com [medchemexpress.com]
GS-9901: A Technical Overview of a Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-9901 is a potent, selective, and orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document provides a comprehensive technical guide on the discovery, development, and preclinical evaluation of this compound. It includes a detailed summary of its mechanism of action, key preclinical data presented in tabular format, and methodologies for critical experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent for hematological malignancies.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of B-cells. Aberrant activation of the PI3Kδ signaling pathway is a hallmark of many B-cell malignancies, making it a compelling target for therapeutic intervention.
This compound emerged from a medicinal chemistry program aimed at discovering potent and selective PI3Kδ inhibitors with improved metabolic stability and oral bioavailability. Its development represents a significant advancement in the pursuit of targeted therapies for cancers such as follicular lymphoma, marginal zone lymphoma, and chronic lymphocytic leukemia (CLL).
Discovery and Medicinal Chemistry
The discovery of this compound was the culmination of a structure-activity relationship (SAR) study focused on a series of quinazolinone derivatives. The lead optimization process aimed to enhance potency against PI3Kδ while improving selectivity over other PI3K isoforms and mitigating off-target effects. Key modifications to the core scaffold led to the identification of this compound, a compound with a highly desirable preclinical profile.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade in malignant B-cells induces apoptosis and inhibits proliferation.
Caption: PI3Kδ Signaling Pathway Inhibition by this compound.
Preclinical Data
The preclinical development of this compound involved a comprehensive evaluation of its biochemical potency, cellular activity, selectivity, pharmacokinetics, and in vivo efficacy.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of PI3Kδ with an IC50 value of 1.0 nM.[1] The compound exhibited significant selectivity for PI3Kδ over other Class I PI3K isoforms.[1]
| Target | IC50 (nM)[1] |
| PI3Kδ | 1.0 |
| PI3Kα | 750 |
| PI3Kβ | 100 |
| PI3Kγ | 190 |
Pharmacokinetics
Pharmacokinetic studies in preclinical species revealed that this compound is orally bioavailable. The predicted human hepatic clearance (CLpr hHep) was 0.05 L/h/kg.[1]
| Species | Parameter | Value[1] |
| Human | CLpr hHep | 0.05 L/h/kg |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a collagen-induced arthritis (CIA) rat model, a surrogate for inflammation-driven diseases.
| Treatment Group (Oral, BID) | Mean Ankle Swelling (mm) |
| Vehicle | ~1.8 |
| This compound (0.3 mg/kg) | ~1.2 |
| This compound (1.0 mg/kg) | ~0.6 |
| This compound (3.0 mg/kg) | ~0.5 |
Experimental Protocols
PI3Kδ Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against PI3Kδ.
Methodology: A biochemical assay was performed using purified recombinant PI3Kδ enzyme. The kinase reaction was initiated by the addition of ATP and the substrate PIP2. The production of PIP3 was measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method. This compound was serially diluted and pre-incubated with the enzyme prior to the addition of substrates. The concentration of this compound that resulted in 50% inhibition of PIP3 production (IC50) was determined by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for PI3Kδ Kinase Inhibition Assay.
Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Methodology: Female Lewis rats were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was administered 21 days later. Upon the development of visible signs of arthritis, animals were randomized into treatment groups. This compound was administered orally twice daily. Ankle diameter was measured at regular intervals to assess the severity of inflammation. At the end of the study, animals were euthanized, and joint tissues were collected for histological analysis.
Clinical Development
This compound advanced into clinical development for the treatment of relapsed or refractory hematological malignancies. A Phase 1, open-label, dose-escalation study (NCT02258555) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with follicular lymphoma, marginal zone lymphoma, or chronic lymphocytic leukemia/small lymphocytic lymphoma.[2][3] The study was designed to determine the maximum tolerated dose and the recommended Phase 2 dose.
Conclusion
This compound is a potent and selective PI3Kδ inhibitor with a promising preclinical profile. Its discovery and development underscore the therapeutic potential of targeting the PI3Kδ signaling pathway in B-cell malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy in the intended patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of oncology and targeted therapies.
References
GS-9901 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9901 is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The targeted inhibition of PI3Kδ is a promising therapeutic strategy in hematological malignancies and inflammatory diseases, as this isoform is primarily expressed in hematopoietic cells.[2] This document provides a comprehensive overview of the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Target Selectivity Profile
This compound demonstrates exceptional selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 1.0 | - |
| PI3Kα | 750 | 750-fold |
| PI3Kβ | 100 | 100-fold |
| PI3Kγ | 190 | 190-fold |
Data sourced from Chemietek, MedchemExpress, and Cayman Chemical.[3][4][5]
Furthermore, this compound has been profiled against a broad panel of 456 kinases, where it displayed a high degree of selectivity, further underscoring its targeted mechanism of action.[5]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway, which is a critical downstream effector of the B-cell receptor (BCR) and other cytokine and chemokine receptors in B-cell malignancies.[2][3] Inhibition of PI3Kδ disrupts the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream signaling molecules such as AKT and mTOR, ultimately leading to decreased cell proliferation, survival, and migration.[2]
References
An In-Depth Technical Guide to the In Vitro Profile of GS-9901
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characteristics of GS-9901, a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This compound has been a subject of interest for its potential as an immunomodulating agent and its application in treating hematological malignancies.[1] This document compiles key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and development efforts.
Quantitative Pharmacological Data
This compound is distinguished by its high potency for PI3Kδ and significant selectivity over other Class I PI3K isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index. The key in vitro potency and selectivity metrics are summarized below.
| Target/Assay | Metric | Value (nM) | Reference |
| PI3Kδ | IC50 | 1.0 | [1][2][3] |
| Human Whole Blood (HWB) δ | EC50 | 1.5 | [1] |
| PI3Kα (p110α) | IC50 | 750 | [1] |
| PI3Kβ (p110β) | IC50 | 100 | [1] |
| PI3Kγ (p110γ) | IC50 | 190 | [1] |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit the biochemical activity of the purified enzyme by 50%.
-
EC50 (Half-maximal effective concentration): Represents the concentration required to produce 50% of the maximal effect in a cell-based assay, in this case, a human whole blood assay.
Core Signaling Pathway: PI3Kδ Inhibition
This compound exerts its effect by inhibiting PI3Kδ, a critical enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is hyperactive in many B-cell malignancies and plays a central role in cell survival, proliferation, and differentiation.[4] By blocking PI3Kδ, this compound effectively interrupts the downstream signaling cascade.
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Protocols & Methodologies
The quantitative data presented for this compound are derived from established in vitro assays. While specific proprietary protocols may vary, the fundamental methodologies for biochemical and cell-based assays are standardized in drug discovery.
Biochemical Assays (Enzyme Inhibition)
Biochemical assays are essential for determining a compound's direct inhibitory effect on a purified target enzyme, providing IC50 values.[5]
Objective: To quantify the concentration-dependent inhibition of PI3Kδ kinase activity by this compound.
General Protocol:
-
Reagents: Purified recombinant human PI3K isoforms (δ, α, β, γ), lipid substrate (e.g., PIP2), ATP, and a detection reagent.
-
Assay Plate Preparation: this compound is serially diluted to create a range of concentrations in an appropriate assay buffer and added to microplate wells.
-
Enzyme-Substrate Reaction: The purified PI3Kδ enzyme is added to the wells containing the inhibitor. The kinase reaction is initiated by adding a mixture of ATP and the lipid substrate PIP2.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
Detection: The reaction is stopped, and the amount of product (PIP3) generated is quantified. This is often accomplished using luminescence-based or fluorescence-based detection systems where the signal is proportional to the amount of ATP consumed or product generated.
-
Data Analysis: The signal is measured using a plate reader. The data are normalized to controls (0% and 100% inhibition) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cell-Based Assays (Functional Inhibition)
Cell-based assays measure the functional consequences of target inhibition within a biologically relevant cellular context, yielding EC50 values.[6][7] The reported Human Whole Blood (HWB) assay for this compound is a prime example.
Objective: To measure the potency of this compound in inhibiting PI3Kδ-mediated signaling in a complex biological matrix.
General Protocol (Simulated Whole Blood Assay):
-
Sample Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Incubation: Aliquots of whole blood are treated with various concentrations of this compound and incubated for a specific duration.
-
Cell Stimulation: B-cells within the whole blood sample are stimulated with an agonist (e.g., an anti-IgM antibody) to specifically activate the B-cell receptor (BCR) and the downstream PI3Kδ pathway.
-
Lysis and Fixation: Following stimulation, red blood cells are lysed, and the remaining white blood cells are fixed to preserve their phosphorylation status.
-
Staining: Cells are permeabilized and stained with fluorescently-labeled antibodies. A B-cell marker (e.g., anti-CD19) is used to identify the target cell population, and a phospho-specific antibody (e.g., anti-phospho-AKT) is used to measure the inhibition of the signaling pathway.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The B-cell population is gated, and the median fluorescence intensity (MFI) of the phospho-AKT signal is measured for each concentration of this compound.
-
Data Analysis: The MFI data are plotted against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.
In Vitro Drug Discovery Workflow
The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to more complex cellular and functional assays. This workflow ensures that potent compounds are also effective in a physiological environment.
References
- 1. This compound - Chemietek [chemietek.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. cornell-lymphoma.com [cornell-lymphoma.com]
- 5. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. 细胞测定 [sigmaaldrich.com]
- 7. bioagilytix.com [bioagilytix.com]
Preclinical Profile of GS-9901: A Potent and Selective PI3Kδ Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GS-9901 is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, particularly B-cells. Dysregulation of the PI3Kδ signaling pathway has been implicated in the pathophysiology of various hematological malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo activity, experimental protocols for key studies, and a visualization of the targeted signaling pathway.
Quantitative Preclinical Data
The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of the PI3Kδ isoform. The half-maximal inhibitory concentration (IC50) against PI3Kδ is in the low nanomolar range, with significant selectivity over other Class I PI3K isoforms.
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 1.0 | - |
| PI3Kα (p110α) | 750 | 750-fold |
| PI3Kβ (p110β) | 100 | 100-fold |
| PI3Kγ (p110γ) | 190 | 190-fold |
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model
The in vivo efficacy of this compound was evaluated in a rat model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.
| Animal Model | Dosing Regimen | Outcome |
| Female Lewis rats with established CIA | 0.3, 1, and 3 mg/kg, orally, twice daily for 7 days | Significant reduction in ankle swelling[1] |
Experimental Protocols
Detailed methodologies for the key preclinical studies are provided below to enable replication and further investigation.
PI3Kδ Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the in vitro potency of this compound against PI3Kδ.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
This compound (test compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the kinase buffer, recombinant PI3Kδ enzyme, and PIP2 substrate to the wells of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition of PI3Kδ activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Collagen-Induced Arthritis (CIA) in Lewis Rats
This protocol describes the induction and assessment of arthritis in a rat model to evaluate the in vivo efficacy of this compound.
Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs of arthritis in a rat model.
Animals:
-
Female Lewis rats (8-10 weeks old)
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle control
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (dissolved in 0.1 M acetic acid) and an equal volume of CFA.
-
On day 0, immunize each rat with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 7, administer a booster injection of type II collagen emulsified in IFA.
-
-
Treatment:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Once arthritis is established (typically 10-14 days after the initial immunization), randomize the animals into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 0.3, 1, and 3 mg/kg) twice daily for the specified treatment period (e.g., 7 days). The control group receives the vehicle.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw daily based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation and joint deformity. The maximum possible score per animal is 16.
-
Paw Swelling: Measure the thickness of the hind paws daily using a digital caliper.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw swelling between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of GS-9901
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-9901 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is crucial for the proliferation and survival of B-cells, making PI3Kδ a key therapeutic target in B-cell malignancies and inflammatory diseases.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound in a preclinical model of rheumatoid arthritis and a representative model for B-cell lymphoma.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits PI3Kδ, an enzyme primarily expressed in hematopoietic cells.[3] In B-lymphocytes, the B-cell receptor (BCR) signaling cascade is a critical driver of cell proliferation and survival. Upon antigen binding, the BCR activates downstream signaling, including the PI3K pathway. PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and differentiation. In malignant B-cells, this pathway is often constitutively active. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby inhibiting downstream signaling and inducing apoptosis in B-cell malignancies.
Caption: PI3Kδ Signaling Pathway in B-Cells and Inhibition by this compound.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| PI3Kδ | 1.0 |
| PI3Kα | 750 |
| PI3Kβ | 100 |
| PI3Kγ | 190 |
| Data sourced from Chemietek.[1] |
Table 2: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Administration | Endpoint | Result |
| Vehicle Control | - | Oral, twice daily for 7 days | Ankle Swelling | - |
| This compound | 0.3 | Oral, twice daily for 7 days | Ankle Swelling | Significant Reduction |
| This compound | 1 | Oral, twice daily for 7 days | Ankle Swelling | Significant Reduction |
| This compound | 3 | Oral, twice daily for 7 days | Ankle Swelling | Significant Reduction |
| Data sourced from TargetMol.[3] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
Objective: To assess the anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for measuring ankle diameter
Procedure:
-
Induction of Arthritis:
-
On Day 0, immunize female Lewis rats with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
On Day 7, provide a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) via intradermal injection.
-
-
Treatment:
-
On Day 10, after the second collagen immunization, randomize rats with established arthritis into treatment groups.
-
Administer this compound orally, twice daily, for 7 consecutive days at doses of 0.3, 1, and 3 mg/kg.
-
Administer the vehicle to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Measure the diameter of the ankles daily using calipers, starting from Day 10 until the end of the treatment period.
-
Calculate the change in ankle swelling relative to the baseline measurement on Day 10.
-
At the end of the study, euthanize the animals and collect joint tissues for histological analysis of inflammation and cartilage damage.
-
Protocol 2: Representative Evaluation of this compound in a B-Cell Lymphoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical xenograft model of human B-cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Human B-cell lymphoma cell line (e.g., TMD8, SU-DHL-6)
-
Matrigel
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of human B-cell lymphoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally, once daily, at appropriate doses.
-
Administer the vehicle to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
Application Notes and Protocols for Cell-Based Assays Using GS-9901
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9901 is a potent and highly selective, orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways downstream of various cell surface receptors. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in the activation, proliferation, and survival of B-lymphocytes, making it a key therapeutic target in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[2][3] this compound is currently in clinical development for the treatment of such hematological cancers.[1][2]
The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3Kδ, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt. The subsequent dampening of the PI3K/Akt signaling cascade leads to the inhibition of cell growth, proliferation, and survival, and can induce apoptosis in cancer cells that are dependent on this pathway.
These application notes provide detailed protocols for a selection of key cell-based assays to characterize the activity of this compound in vitro. The described assays are designed to assess the impact of this compound on cell viability, apoptosis, and the phosphorylation status of the downstream effector Akt in relevant cancer cell lines.
PI3Kδ Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in the B-cell receptor (BCR) signaling pathway and the point of intervention for this compound.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound and provide a reference for the expected potency of a selective PI3Kδ inhibitor in various cell-based assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | Biochemical | 1.0 | - |
| PI3Kα | Biochemical | 750 | 750-fold |
| PI3Kβ | Biochemical | 100 | 100-fold |
| PI3Kγ | Biochemical | 190 | 190-fold |
| Data sourced from Chemietek.[1] |
Table 2: Representative Cellular Activity of a Selective PI3Kδ Inhibitor (Idelalisib)
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50/EC50 (nM) |
| MEC-1 | Chronic Lymphocytic Leukemia | Cell Viability (CellTiter-Glo) | ATP levels | ~50-100 |
| Ramos | Burkitt's Lymphoma | Cell Viability (MTS) | Formazan production | ~100-200 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V/PI) | % Apoptotic cells | ~200-500 |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Akt Phosphorylation (Western Blot) | p-Akt (Ser473) levels | ~10-50 |
| Note: Specific cell-based IC50/EC50 values for this compound are not publicly available in peer-reviewed literature. The data presented here for Idelalisib (a well-characterized PI3Kδ inhibitor) is for representative purposes to indicate the expected range of potency in these assays. |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol describes a method to determine the effect of this compound on the viability of suspension cancer cell lines, such as MEC-1 or Ramos. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.
Materials:
-
Hematological cancer cell line (e.g., MEC-1, Ramos)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the induction of apoptosis by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Materials:
-
Hematological cancer cell line (e.g., SU-DHL-4)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates in complete medium.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 48 hours.
-
-
Cell Harvesting and Washing:
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Plot the percentage of apoptotic cells (early + late) against this compound concentration to determine the dose-response relationship.
-
Inhibition of Akt Phosphorylation (Western Blot)
This protocol assesses the ability of this compound to inhibit the PI3Kδ pathway by measuring the phosphorylation of its downstream effector, Akt, at Serine 473.
Materials:
-
Hematological cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Stimulant (e.g., anti-IgM for B-cell lines)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells and grow to a density of 2-5 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3K pathway.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).
-
Determine the concentration-dependent inhibition of Akt phosphorylation by this compound.
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for investigating the in vitro pharmacological effects of this compound. These protocols can be adapted for various hematological cancer cell lines to determine the potency of this compound in inhibiting cell proliferation, inducing apoptosis, and modulating the PI3Kδ/Akt signaling pathway. Such studies are essential for the preclinical characterization of PI3Kδ inhibitors and for providing a rationale for their clinical development in relevant patient populations.
References
- 1. This compound - Chemietek [chemietek.com]
- 2. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for GS-9901
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and use of GS-9901, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). These guidelines are intended for researchers in cell biology, immunology, and drug development.
Product Information and Solubility Data
This compound is an orally active, small molecule inhibitor with high selectivity for PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2] It is supplied as a white, crystalline solid.[1][2] Proper dissolution is critical for accurate and reproducible experimental results.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 120 | 251.11 | Sonication is recommended to facilitate dissolution.[3] |
| Methanol | 1 - 10 | 2.1 - 21 | Sparingly soluble.[1] |
| Acetonitrile | 0.1 - 1 | 0.21 - 2.1 | Slightly soluble.[1] |
Molecular Weight of this compound: 477.9 g/mol [1]
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is the recommended solvent for achieving a high-concentration stock solution.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.4779 (MW in mg/µmol) Example: For 1 mL of a 10 mM stock solution, 4.78 mg of this compound is required.
-
Weigh the this compound powder accurately and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for several minutes to facilitate dissolution.
-
Sonicate the solution if necessary.[3] A brief sonication in a water bath can help dissolve any remaining solid particles.
-
Confirm complete dissolution by visual inspection. The solution should be clear and free of particulates.
-
Aliquot and Store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to one year.[3] When stored as a dry powder, this compound is stable for up to three years at -20°C.[3]
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[4]
-
-
Example Dilution Series:
-
To achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. The final DMSO concentration will be 0.1%.
-
For a 1 µM final concentration, perform a 1:10 dilution of the 10 mM stock in sterile medium to create a 1 mM intermediate solution. Then, add 1 µL of the 1 mM intermediate solution to 1 mL of medium.
-
-
Mix thoroughly by gentle pipetting or inverting the tube before adding the working solution to your cell cultures.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of PI3Kδ, an enzyme primarily expressed in hematopoietic cells.[1] PI3Kδ is a component of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. By inhibiting PI3Kδ, this compound can modulate immune responses and is being investigated for the treatment of hematological malignancies.[2]
Caption: PI3K/Akt/mTOR pathway with this compound inhibition of PI3Kδ.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for using this compound in a cell-based experiment, from stock solution preparation to data analysis.
Caption: General workflow for a cell-based assay using this compound.
References
Application Notes and Protocols: Western Blot Analysis of the PI3K Pathway in Response to GS-9901
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3][4] The PI3K family of lipid kinases is divided into three classes, with Class I being the most extensively studied in the context of cancer. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This second messenger recruits and activates downstream effectors, most prominently the serine/threonine kinase AKT. Activated AKT then phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.
GS-9901 is a potent and highly selective, orally active inhibitor of the p110δ isoform of PI3K.[6][7][8][9] Its isoform selectivity makes it a valuable tool for investigating the specific roles of PI3Kδ in cellular signaling and a potential therapeutic agent in diseases where this isoform is hyperactivated, such as in certain hematological malignancies.[6] This document provides a detailed protocol for utilizing Western blotting to analyze the effects of this compound on the PI3K/AKT signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various PI3K isoforms. This data is crucial for designing experiments and interpreting the results of Western blot analysis.
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 1.0 | - |
| PI3Kα | 750 | 750-fold |
| PI3Kβ | 100 | 100-fold |
| PI3Kγ | 190 | 190-fold |
Data sourced from multiple suppliers.[7][9]
The expected outcome of treating susceptible cells with this compound is a dose-dependent decrease in the phosphorylation of downstream targets of PI3Kδ, such as AKT. The following table provides a representative example of expected quantitative Western blot data following treatment with this compound.
| Treatment | Concentration (nM) | p-AKT (Ser473) / Total AKT Ratio (Normalized to Control) |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 1 | 0.75 |
| This compound | 10 | 0.40 |
| This compound | 100 | 0.15 |
| This compound | 1000 | 0.05 |
This table represents hypothetical data based on the potent IC50 of this compound and typical results from similar PI3K inhibitor studies.
Signaling Pathway and Experimental Workflow
To visualize the targeted signaling pathway and the experimental process, the following diagrams are provided.
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocol: Western Blotting
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of key proteins in the PI3K pathway.
1. Materials and Reagents
-
Cell Line: A suitable cell line with an active PI3Kδ pathway (e.g., lymphoma or leukemia cell lines).
-
Cell Culture Medium and Supplements: Appropriate for the chosen cell line.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins.
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-PI3K p85 (Tyr458)
-
Rabbit anti-total PI3K p85
-
Loading control: Mouse anti-β-actin or anti-GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
2. Cell Culture and Treatment
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treat the cells with the prepared this compound dilutions or vehicle control for the desired time (e.g., 1-24 hours).
3. Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane according to the manufacturer's protocol.
5. Immunoblotting
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the chemiluminescent substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, the membrane can be stripped and re-probed for the total form of the protein of interest (e.g., total AKT) and a loading control (e.g., β-actin).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample and normalize to the vehicle control.
References
- 1. biocompare.com [biocompare.com]
- 2. PI3 Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3 Kinase p85 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GS-9901 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of GS-9901, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in combination with other targeted inhibitors for the treatment of hematological malignancies. The protocols outlined below are based on established methodologies for assessing synergistic anti-cancer effects and are adaptable for the investigation of this compound with various classes of therapeutic agents.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the delta isoform of PI3K. The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, this compound is designed to induce apoptosis and inhibit the growth of malignant B-cells with a potentially favorable safety profile compared to broader PI3K inhibitors. A phase 1b clinical trial (NCT02258555) has evaluated the safety and efficacy of this compound as a monotherapy in patients with relapsed or refractory follicular lymphoma, marginal zone lymphoma, chronic lymphocytic leukemia, or small lymphocytic lymphoma[1][2].
Rationale for Combination Therapies
While single-agent targeted therapies can be effective, combination strategies are often employed to enhance efficacy, overcome resistance, and achieve deeper, more durable responses. For PI3Kδ inhibitors like this compound, rational combination partners include agents that target complementary survival pathways in malignant B-cells. Preclinical studies with other selective PI3Kδ inhibitors have demonstrated synergistic effects when combined with inhibitors of Bruton's tyrosine kinase (BTK) and B-cell lymphoma 2 (BCL-2)[3][4][5][6][7].
-
BTK Inhibitors: Both PI3Kδ and BTK are critical components of the B-cell receptor (BCR) signaling pathway. Dual inhibition of these targets can lead to a more profound blockade of BCR-dependent survival signals.
-
BCL-2 Inhibitors: BCL-2 is an anti-apoptotic protein that is often overexpressed in hematological cancers. Combining a pro-apoptotic agent like a BCL-2 inhibitor with a cytostatic/pro-apoptotic agent like this compound can lead to enhanced cancer cell death.
Preclinical Data Summary (Hypothetical Data Based on Analogous Compounds)
The following tables summarize hypothetical preclinical data for this compound in combination with a BTK inhibitor (BTKi) and a BCL-2 inhibitor (BCL-2i), based on published findings for similar PI3Kδ inhibitor combinations.
Table 1: In Vitro Synergistic Cytotoxicity of this compound Combinations in B-Cell Malignancy Cell Lines
| Cell Line | Malignancy Type | This compound IC50 (nM) | BTKi IC50 (nM) | This compound + BTKi Combination Index (CI) | BCL-2i IC50 (nM) | This compound + BCL-2i Combination Index (CI) |
| TMD8 | Diffuse Large B-Cell Lymphoma (DLBCL) | 15 | 8 | 0.4 | 12 | 0.3 |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 25 | 12 | 0.5 | 18 | 0.4 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 20 | 10 | 0.6 | 15 | 0.5 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound Combination Therapy in a CLL Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | 1500 | - | 25 |
| This compound (10 mg/kg, daily) | 800 | 46.7% | 35 |
| BTKi (5 mg/kg, daily) | 750 | 50.0% | 38 |
| This compound + BTKi | 250 | 83.3% | 55 |
| BCL-2i (50 mg/kg, daily) | 700 | 53.3% | 40 |
| This compound + BCL-2i | 200 | 86.7% | 60 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating this compound combination therapies.
Caption: Targeted signaling pathways of this compound and potential combination partners.
Caption: General experimental workflow for evaluating this compound combination therapies.
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with other inhibitors and to quantify synergistic interactions.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, MEC-1, Jeko-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, BTK inhibitor, BCL-2 inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
CompuSyn software for synergy analysis
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination inhibitor(s) in culture medium. For combination studies, prepare drugs at a constant molar ratio based on their individual IC50 values.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assay: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination data, use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Western Blot Analysis of Pathway Inhibition
Objective: To confirm the on-target effect of this compound and combination partners by assessing the phosphorylation status of downstream signaling proteins.
Materials:
-
Treated cell lysates from in vitro studies
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-pERK1/2, anti-total ERK1/2, anti-cleaved PARP, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
In Vivo Xenograft Model of Hematological Malignancy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another inhibitor in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
B-cell malignancy cell line (e.g., MEC-1 for a CLL model)
-
Matrigel
-
This compound and combination inhibitor formulated for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MEC-1 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination partner alone, this compound + combination partner).
-
Treatment Administration: Administer the designated treatments daily via oral gavage. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Survival Study: For survival analysis, monitor mice until they meet the criteria for euthanasia (e.g., tumor volume > 2000 mm³, significant weight loss, or signs of distress).
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
-
Pharmacodynamic Analysis (Optional): At the end of the efficacy study, tumors can be harvested for immunohistochemical analysis of biomarkers such as pAKT, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
These application notes and protocols provide a framework for the preclinical investigation of this compound in combination with other targeted therapies. The specific details of the experimental design, including cell lines, drug concentrations, and animal models, should be optimized based on the specific research questions and the characteristics of the combination partner.
References
- 1. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 improves survival and tumor control in CLL mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GS-9901 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9901 is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and trafficking, and its hyperactivation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to offer a targeted therapeutic approach with a potentially favorable safety profile for hematological cancers such as follicular lymphoma (FL), marginal zone lymphoma (MZL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL).[1][2]
These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for evaluating the in vivo efficacy of this compound. Due to the limited publicly available preclinical data specifically for this compound, representative data from studies on other second-generation PI3Kδ inhibitors, such as umbralisib and parsaclisib, are included to illustrate expected outcomes and aid in experimental design.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the PI3Kδ isoform, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of AKT phosphorylation leads to the modulation of numerous downstream targets involved in cell survival (e.g., Bcl-2 family proteins), proliferation (e.g., cell cycle regulators), and migration.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on the targeted B-cell malignancies, the following models are recommended:
-
Chronic Lymphocytic Leukemia (CLL) Models:
-
Eµ-TCL1 Transgenic Mouse Model: This genetically engineered mouse model (GEMM) overexpresses the T-cell leukemia/lymphoma 1 (TCL1) oncogene in B-cells, leading to the development of a CLL-like disease that closely resembles the aggressive form of human CLL.[3][4]
-
Patient-Derived Xenograft (PDX) Model: This model involves the implantation of primary CLL cells from patients into immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice). PDX models are valuable for assessing drug efficacy on patient-derived tumors and can be co-engrafted with autologous T-cells to better mimic the tumor microenvironment.
-
-
Follicular Lymphoma (FL) Models:
-
Cell Line-Derived Xenograft (CDX) Model: This involves the subcutaneous or systemic inoculation of human FL cell lines (e.g., DOHH2, WSU-FSCCL) into immunodeficient mice. CDX models are useful for initial efficacy and dose-ranging studies.
-
Patient-Derived Xenograft (PDX) Model: Similar to the CLL PDX model, this involves the engraftment of tumor tissue from FL patients into immunodeficient mice. These models are crucial for evaluating therapeutic responses in a system that more closely recapitulates the heterogeneity of the human disease.
-
Data Presentation: Efficacy of PI3Kδ Inhibitors in Preclinical Models
The following tables summarize representative quantitative data from preclinical studies of second-generation PI3Kδ inhibitors in relevant animal models. This data can serve as a benchmark for designing and interpreting efficacy studies with this compound.
Table 1: Representative Efficacy of Umbralisib in a CLL Adoptive Transfer Mouse Model
| Treatment Group | Mean Spleen Weight (mg) ± SD | Mean Tumor Burden in Spleen (%) ± SD | Reference |
| Vehicle Control | 550 ± 75 | 60 ± 10 | [3] |
| Umbralisib (25 mg/kg, oral, daily) | 200 ± 50 | 15 ± 5 | [3] |
Table 2: Representative Efficacy of Parsaclisib in a Follicular Lymphoma CDX Model
| Treatment Group | Tumor Growth Inhibition (%) | Overall Response Rate (%) | Reference |
| Vehicle Control | 0 | 0 | [5] |
| Parsaclisib (10 mg/kg, oral, daily) | 75 | 71 | [5][6] |
Experimental Protocols
The following are detailed protocols for conducting efficacy studies of this compound in the recommended animal models.
Protocol 1: Efficacy of this compound in an Adoptive Transfer Eµ-TCL1 CLL Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a syngeneic mouse model of CLL.
Materials:
-
Eµ-TCL1 transgenic mice (on a C57BL/6 background) with established leukemia.
-
Wild-type C57BL/6 recipient mice (6-8 weeks old).
-
This compound formulated for oral gavage.
-
Vehicle control for this compound.
-
Flow cytometry antibodies (anti-mouse CD19, CD5).
-
Calipers for tumor measurement (if applicable).
Methodology:
-
Cell Preparation:
-
Euthanize Eµ-TCL1 mice with high tumor burden (leukemic splenocytes).
-
Aseptically harvest the spleen and prepare a single-cell suspension.
-
Lyse red blood cells using an appropriate buffer.
-
Count viable cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Inoculation:
-
Inject 1 x 10^7 leukemic splenocytes (in 0.2 mL PBS) intravenously into the tail vein of recipient C57BL/6 mice.
-
-
Treatment:
-
Monitor mice for signs of disease development (e.g., weight loss, palpable spleen).
-
Once leukemia is established (typically 2-3 weeks post-inoculation, confirmed by peripheral blood analysis), randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound orally at predetermined doses (e.g., 10, 30, 100 mg/kg) daily for 21 days.
-
Administer the vehicle control to the control group on the same schedule.
-
-
Efficacy Assessment:
-
Monitor body weight and overall health daily.
-
Measure spleen size using calipers twice weekly.
-
Collect peripheral blood weekly to monitor tumor burden by flow cytometry for CD19+/CD5+ cells.
-
At the end of the treatment period, euthanize mice and harvest spleens and other relevant organs.
-
Measure final spleen weight and determine tumor burden in the spleen, bone marrow, and peripheral blood by flow cytometry.
-
Endpoint Analysis:
-
Primary endpoints: Spleen weight, tumor burden in spleen and peripheral blood.
-
Secondary endpoints: Overall survival, body weight changes.
Protocol 2: Efficacy of this compound in a Follicular Lymphoma PDX Model
Objective: To assess the efficacy of this compound on patient-derived follicular lymphoma tumors.
Materials:
-
Immunodeficient mice (NSG or similar).
-
Cryopreserved or fresh follicular lymphoma patient tumor tissue.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Matrigel (optional, for subcutaneous implantation).
-
Calipers for tumor measurement.
Methodology:
-
PDX Establishment:
-
Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of NSG mice.
-
Monitor mice for tumor engraftment and growth.
-
Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion.
-
-
Efficacy Study:
-
Once tumors in the expansion cohort reach a volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound orally at selected doses daily for 28 days.
-
Administer the vehicle control to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and process a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for p-AKT).
-
Endpoint Analysis:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Overall response rate, final tumor weight, pharmacodynamic markers.
Experimental Workflow Visualization
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in relevant animal models of B-cell malignancies. The use of both GEMMs and PDX models will allow for a comprehensive assessment of the therapeutic potential of this compound. Careful experimental design, including appropriate model selection and defined endpoints, is crucial for obtaining meaningful and translatable data to support the clinical development of this promising targeted therapy.
References
- 1. gilead.com [gilead.com]
- 2. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PI3K | TargetMol [targetmol.com]
- 5. Phase 2 study of add-on parsaclisib for patients with myelofibrosis and suboptimal response to ruxolitinib: final results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsaclisib for R/R B-cell malignancies: Results of a phase I-II trial [lymphomahub.com]
Application Notes and Protocols for Measuring GS-9901 Activity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9901 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and survival of B lymphocytes. Dysregulation of the PI3Kδ signaling pathway is a hallmark of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain types of non-Hodgkin's lymphoma, making it a key therapeutic target.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of PI3Kδ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent dephosphorylation of Akt leads to the modulation of downstream signaling pathways that ultimately drive cell cycle arrest and apoptosis in susceptible cells.
These application notes provide detailed protocols for the isolation of primary B cells, and for the subsequent measurement of this compound activity through cell viability and target engagement assays.
Data Presentation
The following tables summarize representative quantitative data obtained from treating primary Chronic Lymphocytic Leukemia (CLL) cells with a dose range of this compound.
Table 1: Dose-Dependent Effect of this compound on the Viability of Primary CLL Cells
| This compound Concentration (nM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 92.3 | 4.8 |
| 10 | 75.1 | 6.1 |
| 50 | 51.8 | 5.5 |
| 100 | 35.4 | 4.9 |
| 500 | 15.2 | 3.7 |
| 1000 | 8.9 | 2.5 |
Table 2: Inhibition of Akt Phosphorylation in Primary CLL Cells by this compound
| This compound Concentration (nM) | Mean p-Akt (Ser473) Levels (% of Control) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 7.3 |
| 1 | 85.6 | 6.9 |
| 10 | 58.2 | 8.1 |
| 50 | 25.7 | 5.4 |
| 100 | 12.3 | 4.1 |
| 500 | 4.8 | 2.2 |
| 1000 | 2.1 | 1.5 |
Experimental Protocols
Protocol 1: Isolation of Primary B Lymphocytes from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of primary B lymphocytes from a sample of whole blood.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
B Cell Isolation Kit (Negative Selection)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute the whole blood sample 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in the appropriate buffer provided with the B cell isolation kit.
-
Isolate the B cells by negative selection according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-B cells, followed by magnetic separation.
-
Assess the purity of the isolated B cells using flow cytometry with anti-CD19 antibodies. A purity of >95% is recommended for subsequent assays.
-
Resuspend the purified B cells in RPMI 1640 supplemented with 10% FBS for immediate use.
Protocol 2: Measuring Cell Viability using a Luminescence-Based ATP Assay
This protocol details the measurement of cell viability by quantifying intracellular ATP levels.
Materials:
-
Primary B cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed the purified primary B cells in an opaque-walled 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of RPMI 1640 with 10% FBS.
-
Prepare a serial dilution of this compound in RPMI 1640. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Quantifying Phospho-Akt (Ser473) Levels by ELISA
This protocol describes the measurement of Akt phosphorylation at Serine 473, a key downstream marker of PI3Kδ activity.
Materials:
-
Primary B cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
B-cell receptor (BCR) stimulating agent (e.g., anti-IgM F(ab')2 fragments)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-Akt (Ser473) ELISA kit
-
Microplate reader
Procedure:
-
Seed purified primary B cells in a 24-well plate at a density of 1 x 10^6 cells per well in RPMI 1640 with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the B cells by adding a BCR stimulating agent (e.g., anti-IgM at 10 µg/mL) for 15 minutes.
-
Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate.
-
Perform the Phospho-Akt (Ser473) ELISA according to the manufacturer's protocol. This typically involves adding equal amounts of protein lysate to antibody-coated wells.
-
Develop the ELISA and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the phospho-Akt signal to the total protein concentration and express the results as a percentage of the stimulated vehicle-treated control.
Mandatory Visualization
Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring this compound activity in primary B cells.
Troubleshooting & Optimization
Technical Support Center: Optimizing GS-9901 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GS-9901 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3Kδ signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, particularly in immune cells. By inhibiting PI3Kδ, this compound can modulate these cellular processes.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Given that this compound has a very low half-maximal inhibitory concentration (IC50) of 1 nM for its target PI3Kδ, a broad starting concentration range is recommended for initial cell viability experiments.[1] A typical range to start with would be from 0.1 nM to 10 µM to determine the dose-response relationship in your specific cell line.
Q3: What is the difference between the IC50 for PI3Kδ inhibition and the IC50 for cell viability?
A3: The IC50 for PI3Kδ inhibition (1 nM for this compound) refers to the concentration of the inhibitor required to reduce the enzymatic activity of the purified PI3Kδ protein by 50%. The IC50 for cell viability, on the other hand, is the concentration of this compound that reduces the number of viable cells in a culture by 50%. This value is influenced by various cellular factors, including cell permeability, efflux pumps, and the specific signaling dependencies of the cell line, and is therefore typically higher than the enzymatic IC50.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use high-quality, anhydrous DMSO. For cell culture experiments, the final concentration of DMSO in the media should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q5: How long should I incubate cells with this compound?
A5: The optimal incubation time can vary depending on the cell line and the specific biological question. A common starting point is to perform a time-course experiment, for example, treating cells for 24, 48, and 72 hours. This will help determine the time point at which the desired effect is observed without excessive cytotoxicity.
Troubleshooting Guides
This section provides solutions to common issues encountered when optimizing this compound concentration for cell viability assays.
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects | The outer wells of a microplate are susceptible to evaporation. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental samples. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation schedule for both the this compound treatment and the addition of the viability assay reagent. |
| Pipetting Errors | When adding or removing solutions, dispense the liquid gently against the side of the well to avoid dislodging adherent cells. |
Issue 2: No Observable Effect on Cell Viability
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations of this compound used may be too low. Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 100 µM). |
| Insufficient Treatment Duration | The incubation time may be too short for this compound to induce a measurable effect. Conduct a time-course experiment with longer incubation periods (e.g., 72 or 96 hours). |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the PI3Kδ pathway for survival. Verify the expression and activity of PI3Kδ in your cell line using techniques like Western blotting or a kinase activity assay. |
| Compound Instability | This compound may be unstable in the cell culture medium over long incubation periods. Consider replenishing the medium with fresh this compound every 24-48 hours for longer experiments. |
Issue 3: Unexpectedly High Cytotoxicity at Low Concentrations
| Potential Cause | Troubleshooting Step |
| Compound Purity | Impurities in the this compound compound could be cytotoxic. Ensure you are using a high-purity compound from a reputable supplier. |
| High DMSO Concentration | High concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is below 0.5% and include a vehicle control (media with the same DMSO concentration as the highest this compound treatment) in your experiments. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to perturbations in the PI3K pathway. Consider using a lower starting concentration range and shorter incubation times. |
| Off-Target Effects | Although this compound is highly selective for PI3Kδ, off-target effects at higher concentrations cannot be entirely ruled out. |
Data Presentation
The following table provides a hypothetical example of cell viability data for two different cancer cell lines treated with a range of this compound concentrations for 48 hours.
| This compound Concentration (nM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.9 | 99 ± 5.1 |
| 1 | 95 ± 5.5 | 97 ± 4.5 |
| 10 | 85 ± 6.1 | 92 ± 5.3 |
| 100 | 65 ± 7.3 | 80 ± 6.2 |
| 1000 (1 µM) | 45 ± 8.0 | 60 ± 7.1 |
| 10000 (10 µM) | 20 ± 5.9 | 35 ± 6.8 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified PI3Kδ signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting decision tree for optimizing this compound experiments.
References
Preventing GS-9901 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GS-9901 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted into aqueous buffers for experiments. It is crucial to use anhydrous DMSO, as contaminating moisture can accelerate the degradation of the compound.[1]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound as a lyophilized powder should be stored at -20°C, where it is stable for at least three years. Once reconstituted in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to one year.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent this?
A3: This is a common phenomenon known as "crashing out" or solvent-shifting precipitation. This compound is highly soluble in organic solvents like DMSO but has low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, and ideally at or below 0.1%.[2] You can achieve this by preparing a more concentrated stock solution in DMSO, allowing you to add a smaller volume to your aqueous buffer. Adding the DMSO stock to the aqueous buffer dropwise while vortexing can also help with dispersion and prevent localized high concentrations that lead to precipitation.[3]
Q4: Are there any known stability issues with the chemical structure of this compound?
A4: this compound contains a quinazolinone and a pyrimidinecarbonitrile core. The quinazolinone ring is generally stable to oxidation, reduction, and hydrolysis under standard experimental conditions.[4] However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, may lead to degradation. Some quinazoline derivatives have also been reported to be sensitive to light.[5] The pyrimidine ring's stability can be influenced by its substituents. While specific degradation pathways for this compound have not been extensively published, it is prudent to protect solutions from light and maintain a neutral pH.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Cellular Assay
If you observe a decrease or loss of this compound's inhibitory activity over the course of an experiment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from the lyophilized powder. 2. pH Monitoring: Ensure the pH of your cell culture medium or experimental buffer is within a neutral range (pH 6.8-7.4). 3. Light Protection: Protect your solutions from direct light by using amber vials or wrapping containers in aluminum foil.[5] 4. Temperature Control: Maintain consistent and appropriate temperatures during your experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation in Media | 1. Visual Inspection: Examine your cell culture wells under a microscope for any signs of compound precipitation. 2. Lower Final Concentration: If precipitation is observed, reduce the final working concentration of this compound. 3. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) to maintain solubility. |
| Incorrect Concentration | 1. Verify Stock Concentration: If possible, confirm the concentration of your stock solution using a spectrophotometer or another analytical method. 2. Recalibrate Pipettes: Ensure that all pipettes used for dilution are properly calibrated. |
Issue 2: Inconsistent Results in Kinase Assays
Variability in kinase assay results can often be traced back to issues with the inhibitor's stability and handling.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Sonication: Briefly sonicate the DMSO stock solution to ensure complete dissolution. 2. Gentle Warming: If necessary, gently warm the solution to aid dissolution, but do not exceed 50°C to prevent thermal degradation.[6] |
| Adsorption to Plastics | 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips to minimize the loss of this compound due to adsorption. 2. Include a Surfactant: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer to reduce non-specific binding, ensuring it does not interfere with your assay. |
| Assay Buffer Incompatibility | 1. pH and Ionic Strength: Verify that the pH and ionic strength of your kinase assay buffer are optimal for both the enzyme and this compound stability. 2. Test Buffer Components: If your buffer contains components that could potentially react with this compound, test its stability in a simpler buffer first. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing stable solutions of this compound for use in biological experiments.
Materials:
-
This compound lyophilized powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-binding tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Warm to Room Temperature: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Prepare Stock Solution:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
-
Aliquot and Store:
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous experimental buffer to achieve the final desired concentration.
-
Add the diluted this compound solution to your experimental setup immediately. Ensure the final DMSO concentration is below 0.5%.
-
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a method to evaluate the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector
-
Temperature-controlled incubator
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare Test Solution: Dilute the this compound DMSO stock solution into the aqueous buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubation: Aliquot the remaining solution into several tubes and incubate them under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove one tube from the incubator.
-
HPLC Analysis: Analyze the sample by HPLC and measure the peak area of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound on PI3K.
Caption: Troubleshooting workflow for addressing inconsistent results with this compound in solution.
References
- 1. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
Interpreting unexpected results with GS-9901
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with GS-9901.
Understanding this compound
This compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Its primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is crucial for the proliferation, survival, and activation of various hematopoietic cells. Unlike other PI3K isoforms, PI3Kδ is predominantly expressed in leukocytes, making it an attractive target for hematological malignancies and inflammatory diseases.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | PI3Kδ | [1] |
| IC50 (PI3Kδ) | 1.0 nM | [2] |
| Selectivity | >100-fold vs. PI3Kα, PI3Kβ, PI3Kγ | [2] |
| PI3Kα IC50 | 750 nM | [2] |
| PI3Kβ IC50 | 100 nM | [2] |
| PI3Kγ IC50 | 190 nM | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway affected by this compound?
A1: this compound primarily inhibits the PI3K/AKT/mTOR signaling pathway. By selectively targeting the PI3Kδ isoform, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of the serine/threonine kinase AKT.
Q2: I am not seeing the expected decrease in cell viability in my cancer cell line. Is my this compound not working?
A2: Not necessarily. Several factors could contribute to this observation:
-
Cell Line Specificity: this compound is most effective in cell lines where the PI3Kδ pathway is a primary driver of proliferation and survival, typically hematopoietic malignancies. In other solid tumor cell lines, this pathway may not be the dominant survival pathway.
-
Compensatory Signaling: Inhibition of one pathway can sometimes lead to the upregulation of alternative survival pathways.
-
Experimental Conditions: The IC50 value can be influenced by cell density, serum concentration in the media, and the duration of the assay.
Q3: Can this compound have off-target effects?
A3: While this compound is highly selective for PI3Kδ, at higher concentrations it may inhibit other PI3K isoforms (PI3Kα, β, and γ)[2]. It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q4: Are there any known issues with this compound interfering with common assay readouts?
A4: While there are no specific reports of this compound interfering with assay readouts, it is a good practice to include proper controls. For fluorescence-based assays, running a control with this compound in the absence of cells or reagents can help identify any intrinsic fluorescence or quenching properties of the compound[3].
Troubleshooting Guides
Interpreting Unexpected In Vitro Results
Problem 1: Decreased or No Inhibition of AKT Phosphorylation
-
Possible Cause: Insufficient drug concentration or incubation time.
-
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure your stock solution of this compound is correctly prepared and has not degraded.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Check Cell Health: Ensure cells are healthy and actively proliferating before treatment.
-
Review Protocol: Double-check your Western blot protocol for any potential issues.
-
Problem 2: Paradoxical Increase in Phosphorylation of a Downstream Effector
-
Possible Cause: Activation of a feedback loop. Inhibition of a downstream component of a signaling pathway can sometimes lead to the compensatory upregulation of an upstream activator.
-
Troubleshooting Steps:
-
Investigate Other Pathways: Examine the activity of other signaling pathways that might be activated in response to PI3Kδ inhibition.
-
Literature Review: Search for literature on feedback mechanisms in the specific cell line you are using.
-
Use a Broader Inhibitor Panel: Compare the effects of this compound with a pan-PI3K inhibitor to understand the role of other isoforms.
-
Problem 3: Inconsistent Results in Cell Viability Assays
-
Possible Cause: Assay-related artifacts or variability in experimental conditions.
-
Troubleshooting Steps:
-
Assay Choice: Be aware of the limitations of your chosen viability assay (e.g., MTT assays can be affected by the metabolic state of the cells).
-
Control for Cell Density: Ensure consistent cell seeding density across all wells.
-
Serum Concentration: Note that the concentration of growth factors in the serum can impact the efficacy of PI3K inhibitors.
-
Include Positive and Negative Controls: Always include appropriate vehicle controls and a known cytotoxic agent as a positive control.
-
Interpreting Unexpected In Vivo Results
Problem: Lack of Efficacy in an Animal Model
-
Possible Cause: Pharmacokinetic or pharmacodynamic issues.
-
Troubleshooting Steps:
-
Verify Drug Exposure: Measure the plasma concentration of this compound to ensure adequate exposure.
-
Assess Target Engagement: Analyze tumor or tissue samples to confirm the inhibition of PI3Kδ signaling (e.g., by measuring p-AKT levels).
-
Consider the Tumor Microenvironment: The in vivo microenvironment can provide survival signals that are not present in in vitro cultures.
-
Experimental Protocols
Western Blotting for PI3K/AKT Pathway Analysis
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Visualizations
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the in vitro effects of this compound.
Caption: A logical approach to troubleshooting unexpected experimental results with this compound.
References
GS-9901 In Vitro Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of GS-9901, a potent and selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt signaling pathway is crucial for the proliferation and survival of B-cells, and its hyperactivation is a hallmark of many B-cell malignancies. By inhibiting PI3Kδ, this compound effectively blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis in susceptible cancer cells.
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is primarily investigated for its efficacy in hematological malignancies, particularly those of B-cell origin where the PI3Kδ pathway is often dysregulated. These include non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).
Q3: What is the reported in vitro potency of this compound?
A3: this compound demonstrates high potency with a reported IC50 of 1.0 nM for the PI3Kδ isoform in biochemical assays.[1][2] In cell-based assays, the EC50 in a whole blood assay is 1.5 nM.[2] Its selectivity for the delta isoform is significantly higher compared to other Class I PI3K isoforms.[2]
Troubleshooting Guide
Problem 1: Higher than expected IC50 values in cell-based assays.
-
Possible Cause 1: Suboptimal Cell Health. The health and metabolic state of the cells can significantly impact their response to inhibitors.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Avoid using cells that have been in continuous culture for an extended period.
-
-
Possible Cause 2: Inaccurate Compound Concentration. The actual concentration of this compound in the assay may be lower than intended due to issues with dissolution or adsorption to plastics.
-
Solution: this compound is soluble in DMSO.[1] Prepare fresh stock solutions and sonicate if necessary to ensure complete dissolution. When preparing serial dilutions, use low-adhesion polypropylene plates and pipette tips.
-
-
Possible Cause 3: High Serum Concentration in Culture Medium. Serum contains growth factors that can activate parallel survival pathways, potentially masking the effect of PI3Kδ inhibition.
-
Solution: Reduce the serum concentration in the culture medium during the drug treatment period (e.g., to 1-2%). It may be necessary to serum-starve the cells for a few hours before adding this compound.
-
-
Possible Cause 4: Cell Line Intrinsic Resistance. The chosen cell line may have mutations or express compensatory signaling pathways that circumvent the PI3Kδ blockade.
-
Solution: Verify the PI3K pathway dependency of your cell line. Consider using cell lines known to be sensitive to PI3Kδ inhibition.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Seeding Density. Inconsistent initial cell numbers can lead to significant variations in the final readout.
-
Solution: Perform accurate cell counting for each experiment. Optimize the seeding density to ensure cells are in an exponential growth phase throughout the assay duration.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the edge of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Inconsistent Incubation Times. The duration of drug exposure can significantly influence the observed efficacy.
-
Solution: Standardize the incubation time with this compound across all experiments. For endpoint assays, ensure that the timing of reagent addition and plate reading is consistent.
-
Quantitative Data
The in vitro efficacy of this compound is demonstrated by its high selectivity for the PI3Kδ isoform.
| Isoform | IC50 (nM) |
| PI3Kδ | 1.0 |
| PI3Kγ | 190 |
| PI3Kβ | 100 |
| PI3Kα | 750 |
Data from Chemietek.[2]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines a typical procedure for determining the IC50 of this compound in a suspension cell line (e.g., a leukemia or lymphoma cell line).
Materials:
-
This compound
-
Leukemia/lymphoma cell line of interest
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding:
-
Culture cells to a sufficient density, ensuring they are in the logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density (e.g., 2 x 10^5 cells/mL) in culture medium.
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve 2x the final desired concentrations.
-
Add 50 µL of the diluted this compound solutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
PI3Kδ Signaling Pathway
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro IC50 of this compound.
References
GS-9901 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GS-9901, a potent and selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] Its primary mechanism of action is to block the catalytic activity of PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is crucial for the proliferation, survival, and activation of various hematopoietic cells.[4][5][6]
Q2: In what types of research is this compound typically used?
This compound is primarily utilized in studies related to hematological malignancies such as non-Hodgkin's lymphoma and chronic lymphocytic leukemia, where the PI3Kδ pathway is often hyperactive.[2] It is also investigated for its potential in treating inflammatory and autoimmune diseases like rheumatoid arthritis due to the central role of PI3Kδ in immune cell function.[1]
Q3: How should I prepare and store this compound stock solutions?
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). For a high-concentration stock solution, dissolve the powder in DMSO. For instance, a 10 mM stock can be prepared. Sonication may be recommended to ensure complete dissolution.
-
Storage of Powder: The lyophilized powder form of this compound should be stored at -20°C and kept desiccated. In this state, it is typically stable for up to 36 months.
-
Storage of Solutions: Once dissolved, it is recommended to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. In-use stability guidance suggests that once a multi-dose container is opened, the duration of use should be limited to retain quality.[7]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for PI3Kδ, it does exhibit some activity against other PI3K isoforms at higher concentrations. The IC50 values for other isoforms are significantly higher than for PI3Kδ, indicating a wide therapeutic window for selective inhibition.[1][3] However, at elevated concentrations, off-target effects on PI3Kα, β, and γ could lead to unintended biological consequences. Researchers should be mindful of these potential off-target effects when designing experiments and interpreting results.
Experimental Variability and Controls
Variability in experimental results can arise from multiple sources. Consistent and well-controlled experiments are crucial for obtaining reliable data.
Sources of Experimental Variability:
-
Cell Line Health and Passage Number: The health, confluency, and passage number of cell cultures can significantly impact their response to treatment. Use cells that are in the logarithmic growth phase and have been passaged a limited number of times.
-
Compound Stability: Improper storage or handling of this compound can lead to degradation and reduced potency. Always follow the recommended storage and handling procedures.
-
Assay Conditions: Variations in incubation times, cell seeding densities, and reagent concentrations can all contribute to variability. Standardize these parameters across all experiments.
-
Biological Heterogeneity: Different cell lines, and even different subclones of the same cell line, can exhibit varying levels of PI3Kδ expression and pathway activation, leading to different sensitivities to this compound.[8]
Recommended Experimental Controls:
| Control Type | Purpose | Recommended Implementation |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound. | Treat a set of cells with the same concentration of the vehicle used in the experimental groups. |
| Positive Control (Cell Line) | To ensure the experimental setup can detect PI3Kδ inhibition. | Use a cell line known to be sensitive to PI3Kδ inhibition, such as a B-cell lymphoma line with high PI3Kδ expression (e.g., certain DLBCL or CLL lines).[4] |
| Negative Control (Cell Line) | To assess the specificity of this compound's effects. | Use a cell line with low or absent PI3Kδ expression, or one known to be resistant to PI3Kδ inhibitors.[8] |
| Positive Control (Compound) | To confirm the activity of the PI3K/Akt pathway in the chosen cell line. | Treat cells with a known activator of the PI3K pathway, such as a growth factor (e.g., IGF-1 or EGF), to induce Akt phosphorylation. |
| Assay-Specific Controls | To validate the performance of a specific assay. | For Western blotting, include a positive control lysate from cells with known high levels of the target protein. For cell viability assays, include a known cytotoxic agent as a positive control for cell death. |
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 1 | - |
| PI3Kγ | 190 | 190-fold |
| PI3Kβ | 100 | 100-fold |
| PI3Kα | 750 | 750-fold |
Data compiled from publicly available sources.[1][3]
Table 2: Representative Effective Concentrations of this compound in Cell-Based Assays
| Cell Line Type | Assay | Effective Concentration Range | Observed Effect |
| Hematological Malignancy (e.g., B-cell lymphoma) | Cell Viability (MTT/XTT) | 10 nM - 10 µM | Dose-dependent decrease in cell viability. |
| Western Blot (p-Akt) | 10 nM - 1 µM | Inhibition of Akt phosphorylation (Ser473/Thr308). | |
| Apoptosis Assay | 100 nM - 5 µM | Induction of apoptosis. |
Note: Optimal concentrations and treatment times should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the compound dilutions.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Western Blot for PI3K Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| This compound precipitation in media | Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding to the media. |
| Contamination | Regularly check cell cultures for any signs of contamination. |
Problem 2: No decrease in p-Akt levels observed after this compound treatment in Western Blot.
| Possible Cause | Troubleshooting Step |
| Inactive compound | Verify the storage and handling of this compound. Test a fresh aliquot. |
| Insufficient treatment time or concentration | Perform a time-course (e.g., 30 min, 1, 2, 6, 24 hours) and dose-response experiment to determine optimal conditions. |
| Low basal PI3K pathway activity | Starve cells of growth factors for several hours before treatment, then stimulate with a growth factor (e.g., IGF-1) with or without this compound to assess inhibition of an activated pathway. |
| Cell line is resistant to PI3Kδ inhibition | Confirm that your cell line expresses PI3Kδ. Use a positive control cell line known to be sensitive to PI3Kδ inhibitors. |
| Technical issues with Western Blot | Ensure fresh lysis buffer with phosphatase inhibitors is used. Check antibody quality and concentration. Use a positive control for p-Akt detection. |
| Feedback loop activation | Prolonged PI3K inhibition can sometimes lead to feedback activation of other signaling pathways that can reactivate Akt. Analyze earlier time points.[9] |
Problem 3: Unexpected cytotoxicity observed at low concentrations of this compound.
| Possible Cause | Troubleshooting Step | | Off-target effects | While selective, high concentrations can inhibit other PI3K isoforms. Lower the concentration and confirm the effect is PI3Kδ-dependent using a rescue experiment or a PI3Kδ-knockout/knockdown cell line. | | Cell line is highly dependent on PI3Kδ signaling | This may be an on-target effect. Characterize the apoptotic pathway being activated. | | Impurities in the compound | Ensure the purity of the this compound being used. |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for Western Blot analysis of PI3K pathway inhibition.
Caption: Logical troubleshooting flow for lack of p-Akt inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. The delta isoform of PI3K predominates in chronic myelomonocytic leukemia and can be targeted effectively with umbralisib and ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Resistance to GS-9901 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the PI3Kδ inhibitor, GS-9901, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in B-cell malignancies.[3] By inhibiting PI3Kδ, this compound disrupts downstream signaling cascades, including the AKT and mTOR pathways, leading to decreased cell proliferation, survival, and induction of apoptosis in sensitive cancer cell lines.
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to PI3K inhibitors like this compound can arise from various molecular alterations within the cancer cells. These can be broadly categorized as:
-
Reactivation of the PI3K/AKT/mTOR pathway: This can occur through genetic or epigenetic changes that bypass the effect of this compound.
-
Activation of alternative pro-survival signaling pathways: Cancer cells can compensate for the inhibition of the PI3Kδ pathway by upregulating other signaling cascades that promote growth and survival.
-
Increased drug efflux: The cancer cells may actively pump this compound out, reducing its intracellular concentration and efficacy.
Q3: How can I determine the specific mechanism of resistance in my cell line?
A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism. A suggested workflow is outlined in the troubleshooting guide below. Key experiments include:
-
Western Blotting: To assess the phosphorylation status of key proteins in the PI3K and alternative signaling pathways.
-
Gene Expression Analysis (qPCR or RNA-seq): To identify upregulation of genes involved in resistance, such as growth factor receptors or drug transporters.
-
Cell Viability Assays in Combination with Other Inhibitors: To test if blocking alternative pathways can restore sensitivity to this compound.
-
Drug Efflux Assays: To determine if your cells are actively removing this compound.
Troubleshooting Guide
This guide provides a step-by-step approach to investigating and potentially overcoming resistance to this compound.
Problem: Decreased sensitivity to this compound (Increased IC50)
Step 1: Confirm Resistance and Rule Out Experimental Artifacts
-
Action: Repeat the cell viability assay (e.g., MTT, CellTiter-Glo) with a fresh dilution of this compound and a low-passage aliquot of your cell line. Include a sensitive control cell line to ensure the compound is active.
-
Rationale: This step confirms that the observed resistance is a true biological phenomenon and not due to issues with the compound, assay, or cell culture.
Step 2: Investigate Reactivation of the PI3K/AKT/mTOR Pathway
-
Action: Perform a Western blot analysis to examine the phosphorylation levels of key proteins in the PI3K pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein (a downstream target of mTOR). Compare the protein phosphorylation in parental (sensitive) and resistant cells, both in the presence and absence of this compound.
-
Rationale: Persistent phosphorylation of AKT and S6 in the presence of this compound in the resistant cell line would suggest reactivation of the PI3K pathway. A potential cause for this is the loss of the tumor suppressor PTEN.[2]
-
Data Interpretation:
| Protein | Expected Result in Sensitive Cells (with this compound) | Possible Result in Resistant Cells (with this compound) | Implication |
| p-AKT (S473/T308) | Decreased | Maintained or Increased | PI3K pathway reactivation |
| p-S6 | Decreased | Maintained or Increased | PI3K/mTOR pathway reactivation |
| PTEN | Present | Absent or Reduced | Loss of negative regulation of PI3K pathway |
Step 3: Explore Activation of Alternative Signaling Pathways
-
Action:
-
Western Blot: Analyze the activation status of key proteins in alternative pathways, such as p-ERK (for the MAPK/ERK pathway) and β-catenin (for the Wnt pathway).
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for upregulation of receptor tyrosine kinases (RTKs) like PDGFRA or growth factors such as IL6.[1]
-
Combination Therapy: Treat the resistant cells with this compound in combination with inhibitors of the suspected alternative pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway).
-
-
Rationale: Cancer cells can bypass PI3Kδ inhibition by activating parallel survival pathways.[3] Identifying and blocking these pathways can restore sensitivity to this compound.
-
Hypothetical Combination Therapy Data:
| Treatment | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) |
| This compound | 10 | 500 |
| MEK Inhibitor | >1000 | >1000 |
| This compound + MEK Inhibitor | 8 | 50 |
Step 4: Assess for Increased Drug Efflux
-
Action:
-
Gene Expression Analysis: Measure the mRNA levels of genes encoding drug efflux pumps, such as ABCB1 (P-glycoprotein/MDR1).
-
Drug Efflux Assay: Use a fluorescent substrate of P-glycoprotein (e.g., Rhodamine 123) to measure efflux activity.
-
Combination with Efflux Pump Inhibitor: Treat resistant cells with this compound in combination with a P-glycoprotein inhibitor (e.g., verapamil or tariquidar).
-
-
Rationale: Overexpression of efflux pumps can reduce the intracellular concentration of this compound, leading to resistance.[4]
-
Expected Outcome: A decrease in the IC50 of this compound in the presence of an efflux pump inhibitor would indicate that this is a relevant resistance mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting
-
Culture parental and resistant cells with and without this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, PTEN, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
Extract total RNA from parental and resistant cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for your target genes (e.g., ABCB1, PDGFRA, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GS-9901 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GS-9901 in animal studies. The information is designed to help anticipate and mitigate potential toxicities associated with this selective PI3Kδ inhibitor.
Disclaimer: this compound is a potent inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ). While highly selective, off-target effects and on-target toxicities in non-neoplastic cells can occur. The guidance provided here is based on the known class-effects of PI3Kδ inhibitors and general principles of animal toxicology. Researchers should always consult their institution's animal care and use committee (IACUC) guidelines and relevant safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is an orally bioavailable small molecule that selectively inhibits PI3Kδ, a kinase primarily expressed in hematopoietic cells.[1] This inhibition disrupts signaling pathways crucial for the proliferation, survival, and trafficking of B-cells and other immune cells. The targeted inhibition of PI3Kδ is designed to spare PI3K signaling in most non-neoplastic cells, thereby reducing broad toxicity.[1] However, since PI3Kδ plays a role in immune homeostasis, on-target inhibition can lead to immune-mediated toxicities in various organs.
Q2: What are the most common toxicities observed with PI3Kδ inhibitors in animal studies?
A2: Based on preclinical studies with other PI3Kδ inhibitors, the most frequently observed toxicities in animal models include:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST), inflammation, and in severe cases, necrosis.[2]
-
Gastrointestinal Toxicity: Diarrhea, colitis (inflammation of the colon), and ulceration.[3]
-
Skin and Dermatological Issues: Rash, erythema (redness), and swelling.[2]
-
Pulmonary Toxicity: Lung inflammation (pneumonitis) and infiltration of immune cells.[2]
-
Lymphoid Tissue Abnormalities: Depletion of lymphocytes in lymphoid organs.[3]
Q3: What are the typical signs of toxicity that I should monitor for in my animal subjects?
A3: Close monitoring of animal subjects is critical. Key indicators of toxicity include:
-
General Health: Weight loss, decreased food and water consumption, lethargy, and changes in posture or grooming.
-
Gastrointestinal: Loose or watery stools, diarrhea, and signs of abdominal pain.
-
Skin: Visible skin rashes, redness, or swelling, particularly on the ears, paws, and abdomen.
-
Respiratory: Labored breathing or increased respiratory rate.
Regular clinical observations, body weight measurements, and food/water intake monitoring are essential for early detection of adverse effects.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological findings of liver inflammation and/or necrosis.
Possible Causes:
-
Direct drug-induced liver injury.
-
Immune-mediated hepatotoxicity.
Troubleshooting and Mitigation Strategy:
| Step | Action | Rationale |
| 1. Confirm Findings | Repeat serum biochemistry to confirm elevated ALT/AST levels. | To rule out sample handling errors or transient fluctuations. |
| 2. Dose Reduction | Reduce the dose of this compound by 25-50%. | To decrease the drug exposure and potentially alleviate the toxic effect. |
| 3. Temporary Cessation | If liver enzymes are severely elevated (>5x upper limit of normal), temporarily suspend dosing. | To allow for recovery of liver function. |
| 4. Supportive Care | Ensure adequate hydration and nutrition. | To support the overall health of the animal during recovery. |
| 5. Monitor Recovery | Monitor serum ALT/AST levels every 3-7 days. | To track the resolution of hepatotoxicity. |
| 6. Re-challenge (optional) | Once liver enzymes return to baseline, consider re-introducing this compound at a lower dose. | To determine if the toxicity is dose-dependent and if a therapeutic window can be maintained. |
Illustrative Dose-Response Data for Hepatotoxicity (Based on a representative PI3Kδ inhibitor in rats)
| Dose Group (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) | Incidence of Liver Inflammation |
| Vehicle Control | 45 | 110 | 0% |
| 15 | 60 | 140 | 10% |
| 50 | 150 | 350 | 40% |
| 100 | 400 | 800 | 80% |
Note: This data is illustrative and based on findings for other PI3Kδ inhibitors. Actual results with this compound may vary.
Issue 2: Diarrhea and Colitis
Symptoms:
-
Loose to watery stools.
-
Weight loss.
-
Histopathological evidence of colonic inflammation, including immune cell infiltration and mucosal damage.
Possible Causes:
-
On-target immune-mediated inflammation of the gut mucosa.
Troubleshooting and Mitigation Strategy:
| Step | Action | Rationale |
| 1. Assess Severity | Grade diarrhea based on stool consistency and frequency. | To determine the appropriate intervention. |
| 2. Dose Interruption | For moderate to severe diarrhea, suspend this compound administration. | To remove the inflammatory stimulus and allow for mucosal healing. |
| 3. Supportive Care | Provide fluid and electrolyte support to prevent dehydration. | To manage the clinical consequences of diarrhea. |
| 4. Anti-inflammatory Co-treatment (optional) | In severe cases, consider co-administration of an anti-inflammatory agent (e.g., budesonide), following an approved protocol. | To suppress the local immune response in the colon. |
| 5. Monitor Resolution | Monitor stool consistency and body weight daily. | To assess the effectiveness of the intervention. |
| 6. Cautious Re-introduction | Once symptoms resolve, consider re-starting this compound at a significantly lower dose. | To evaluate if a non-toxic therapeutic dose can be established. |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least 7 days prior to the start of the study.
-
Dosing: Administer this compound or vehicle control orally via gavage once daily for 28 days.
-
Clinical Observations: Record clinical signs, including changes in activity, posture, and stool consistency, twice daily.
-
Body Weight: Measure and record body weight on Day 1 (pre-dose) and then weekly.
-
Food Consumption: Measure and record food consumption weekly.
-
Clinical Pathology: Collect blood samples via tail vein or retro-orbital sinus on Day 15 and Day 29 (or at termination) for hematology and serum biochemistry analysis (including ALT and AST).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve target organs (liver, colon, skin, lungs, spleen, thymus) in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Formulation for Oral Gavage in Mice
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose and 0.4% Tween 80 in sterile water.[1]
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the vehicle and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.
-
-
Dose Administration: Administer the suspension to mice via oral gavage at the desired dosage. Ensure the suspension is well-mixed before each administration.
Visualizations
Signaling Pathway of this compound
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for an in vivo toxicity study of this compound.
Decision Tree for Managing Adverse Events
References
- 1. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
GS-9901 batch-to-batch consistency issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding GS-9901, a potent and selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) with an IC50 of 1 nM.[1][2][3] It exhibits significant selectivity over other PI3K isoforms.[4] By inhibiting PI3Kδ, this compound blocks the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of certain immune cells, particularly B-cells. This makes it a valuable tool for studying hematological malignancies and inflammatory diseases.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] The final concentration of DMSO in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[6]
Q3: What are the expected IC50 values for this compound in biochemical and cellular assays?
A3: In biochemical assays measuring direct inhibition of PI3Kδ enzyme activity, the IC50 of this compound is approximately 1 nM.[2][3][4] In cell-based assays, the EC50 (half-maximal effective concentration) for inhibition of downstream signaling (e.g., p-Akt) or cellular proliferation will be higher and can vary depending on the cell type, assay conditions, and duration of treatment. It is not uncommon for cellular potency to be in the range of 10-100 nM.
Q4: I've observed a color difference between two different batches of this compound powder. Is this a cause for concern?
A4: Minor variations in the color of powdered compounds between batches can sometimes occur due to differences in the manufacturing process and do not necessarily indicate a difference in purity or activity.[1] However, it is always best practice to qualify each new batch of a compound to ensure consistency in your experiments. Refer to the troubleshooting guide below for recommended batch qualification procedures.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Different Batches of this compound
You may observe variations in the potency or overall effect of this compound between different purchased lots. This can manifest as shifts in IC50/EC50 values or changes in the maximal inhibition.
Troubleshooting Workflow: Batch-to-Batch Consistency
Caption: Troubleshooting workflow for this compound batch-to-batch consistency.
Potential Causes and Solutions:
-
Question: How can I verify the quality of a new batch of this compound?
-
Answer: Always request and review the Certificate of Analysis (CoA) for each batch. This document should provide information on purity (typically determined by HPLC), identity (confirmed by mass spectrometry and NMR), and sometimes other physical properties. For critical experiments, it is advisable to perform your own analytical characterization.
-
-
Question: What is an acceptable level of variation in IC50 between batches?
-
Answer: While there is no universal standard, a variation of 2-3 fold in IC50 or EC50 values between batches is often considered acceptable for small molecule inhibitors.[7] Larger variations may indicate a significant difference in the quality or composition of the batches and should be investigated further.
-
-
Question: How should I experimentally compare two different batches?
-
Answer: Prepare fresh stock solutions of each batch and test them in parallel in the same experiment. This will minimize variability arising from other experimental parameters. A biochemical assay (see Experimental Protocols) will assess direct enzyme inhibition, while a cellular assay will evaluate the compound's activity in a more complex biological system.
-
Data Presentation: Representative Batch-to-Batch Variation Data
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.2% | 98.5% | 99.5% |
| Biochemical IC50 (nM) | 1.1 | 2.5 | 0.9 |
| Cellular EC50 (p-Akt, nM) | 15.2 | 35.8 | 12.5 |
| Appearance | White Powder | Off-white Powder | White Powder |
Issue 2: Lower Than Expected Potency in Cellular Assays
You may find that the concentration of this compound required to inhibit downstream signaling (e.g., phosphorylation of Akt) or cellular processes is significantly higher than the reported biochemical IC50.
Potential Causes and Solutions:
-
Question: Why is the cellular EC50 for this compound much higher than its biochemical IC50?
-
Answer: This is a common phenomenon for kinase inhibitors. Several factors contribute to this discrepancy, including cell membrane permeability, intracellular protein binding, and potential efflux by cellular transporters.[8] The high intracellular concentration of ATP can also lead to competition at the kinase's active site, requiring higher concentrations of an ATP-competitive inhibitor like this compound to be effective.
-
-
Question: My this compound seems to have low activity in my cell-based assay. What should I check?
-
Answer:
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Consider preparing fresh dilutions for each experiment.
-
Cellular Health: Confirm that your cells are healthy and that the PI3Kδ pathway is active under your experimental conditions. Serum starvation followed by stimulation with a growth factor can often activate this pathway.
-
Assay Conditions: Optimize the incubation time with this compound. For some cellular effects, longer incubation times may be necessary.
-
DMSO Concentration: Verify that the final DMSO concentration in your assay is not affecting cell viability or the activity of the compound.
-
-
-
Question: How can I improve the solubility of this compound in my aqueous assay buffer?
-
Answer: this compound has low aqueous solubility. It is typically prepared as a concentrated stock in DMSO. When diluting into aqueous buffers, do so in a stepwise manner and ensure thorough mixing to prevent precipitation. Sonication can also aid in solubilization.[1] If precipitation is observed, you may need to adjust your dilution scheme or consider the use of a co-solvent, though this should be carefully validated for its effects on the assay.
-
Issue 3: Difficulty in Detecting Inhibition of Akt Phosphorylation by Western Blot
A common method to assess the cellular activity of this compound is to measure the phosphorylation of Akt at Ser473 or Thr308. You may encounter issues with a weak or inconsistent signal for phosphorylated Akt (p-Akt).
Troubleshooting Workflow: p-Akt Western Blot
Caption: Troubleshooting workflow for p-Akt Western blotting with this compound.
Potential Causes and Solutions:
-
Question: I am not seeing a decrease in p-Akt levels after treating with this compound. What could be wrong?
-
Answer:
-
Basal p-Akt Levels: Your cell line may have low basal levels of p-Akt. Consider stimulating the cells with a growth factor (e.g., IGF-1, insulin) or serum after a period of serum starvation to induce a robust p-Akt signal.
-
Phosphatase Activity: Ensure your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of Akt after cell lysis.[9][10][11]
-
Antibody Quality: The p-Akt antibody may be of poor quality or used at a suboptimal dilution. Always include a positive control (e.g., lysate from stimulated cells) to validate your antibody and protocol.[9]
-
Blocking Agent: For phospho-specific antibodies, blocking the membrane with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[10][12]
-
-
-
Question: My total Akt levels are also decreasing after this compound treatment. Is this expected?
-
Answer: this compound is an inhibitor of PI3Kδ and should not directly affect total Akt protein levels, especially after short treatment times. If you observe a decrease in total Akt, it could be due to unequal protein loading, or it might indicate that at the concentration and duration used, this compound is inducing apoptosis or other processes that lead to protein degradation. Always run a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Experimental Protocols
Biochemical PI3Kδ Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PI3Kδ activity by measuring the amount of ADP produced during the kinase reaction.
Experimental Workflow: Biochemical Assay
Caption: Workflow for a biochemical PI3Kδ kinase assay.
Methodology:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
In a 384-well plate, add the PI3Kδ enzyme, the lipid substrate (e.g., PIP2/PS), and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the activity of this compound.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular p-Akt (Ser473) Western Blot Assay
This assay measures the phosphorylation of Akt, a downstream target of PI3Kδ, in cells treated with this compound.
Methodology:
-
Plate cells (e.g., a B-cell lymphoma line) and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the PI3K pathway by adding a suitable agonist (e.g., anti-IgM, CD40L, or a growth factor) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., GAPDH) to ensure equal loading and to assess the specific inhibition of phosphorylation.
Signaling Pathway
PI3Kδ/Akt/mTOR Signaling Pathway
Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | PI3K | TargetMol [targetmol.com]
- 2. adooq.com [adooq.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - Chemietek [chemietek.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of PI3Kδ Inhibitors: GS-9901 and Idelalisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors: GS-9901 and idelalisib. Both compounds are potent inhibitors of PI3Kδ, a key enzyme in the B-cell receptor signaling pathway, making it a critical target in B-cell malignancies. This document summarizes their biochemical potency, isoform selectivity, and effects on intracellular signaling and cell viability, supported by experimental data from published studies.
Executive Summary
This compound and idelalisib are both highly potent and selective inhibitors of the PI3Kδ isoform. Biochemically, this compound demonstrates a slightly lower IC50 for PI3Kδ compared to idelalisib. Both compounds exhibit significant selectivity for the delta isoform over other Class I PI3K isoforms (α, β, and γ). In cellular contexts, idelalisib has been extensively studied and shown to effectively inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis in various B-cell malignancy cell lines. While direct head-to-head cellular comparison data with this compound is limited in the public domain, the available information suggests it is also a potent inhibitor of PI3Kδ-mediated signaling.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound vs. Idelalisib
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (δ vs α/β/γ) |
| This compound | 1 | 750 | 100 | 190 | ≥100-fold vs α, β, γ |
| Idelalisib | 2.5 | >1000 | >100 | >100 | >40 to >300-fold vs α, β, γ |
Note: IC50 values are compiled from multiple sources and may vary based on assay conditions. A direct comparative study under identical conditions would provide the most accurate head-to-head assessment.
Table 2: Cellular Activity of Idelalisib in B-Cell Malignancy Cell Lines
| Cell Line | Disease Type | Assay | IC50 / Effect |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | IC50: 0.2 µM[1] |
| Other DLBCL lines | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | IC50: >10 µM[1] |
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Induction of caspase-dependent apoptosis[2] |
| Primary CLL and MCL cells | CLL, Mantle Cell Lymphoma (MCL) | p-Akt Inhibition | Inhibition of AKT phosphorylation (Ser473 and Thr308)[3] |
Signaling Pathways and Experimental Workflows
PI3K Signaling Pathway
The diagram below illustrates the central role of PI3Kδ in the B-cell receptor (BCR) signaling cascade and the points of inhibition by this compound and idelalisib.
Experimental Workflow: In Vitro Comparison
The following diagram outlines a typical workflow for the in vitro comparison of PI3Kδ inhibitors.
Experimental Protocols
PI3K Enzyme Activity Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against PI3K isoforms.
-
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test compounds (this compound, idelalisib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiometric assay
-
96- or 384-well plates
-
Plate reader (luminometer or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of this compound and idelalisib.
-
In a multi-well plate, add the kinase buffer, recombinant PI3K enzyme, and PIP2 substrate.
-
Add the diluted test compounds to the respective wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Detect kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure incorporated radioactivity. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which correlates with ADP production.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (e.g., MTT Assay)
This protocol measures the effect of the inhibitors on the proliferation of B-cell malignancy cell lines.
-
Materials:
-
B-cell malignancy cell lines (e.g., SU-DHL-6, Raji, primary CLL cells)
-
Complete cell culture medium
-
This compound and idelalisib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or idelalisib. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.
-
Western Blot for Phospho-Akt (p-Akt) Analysis
This protocol assesses the inhibition of PI3K signaling by measuring the phosphorylation of its downstream effector, Akt.
-
Materials:
-
B-cell malignancy cell lines
-
Serum-free medium
-
This compound and idelalisib
-
Stimulant (e.g., anti-IgM, CD40L, or other relevant growth factors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
-
Imaging system
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or idelalisib for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody (anti-p-Akt).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of Akt phosphorylation.
-
Conclusion
Both this compound and idelalisib are highly potent and selective in vitro inhibitors of PI3Kδ. The available biochemical data suggests that this compound may have a slight potency advantage. Idelalisib has been extensively characterized in cellular assays, demonstrating its ability to inhibit PI3K signaling and induce apoptosis in B-cell malignancies. Further publication of head-to-head in vitro studies evaluating this compound and idelalisib across a panel of B-cell malignancy cell lines would be invaluable for a more definitive comparison of their cellular efficacy. The provided protocols offer a standardized framework for conducting such comparative experiments.
References
- 1. The PI3K inhibitor GS-1101 synergistically potentiates HDAC inhibitor-induced proliferation inhibition and apoptosis through the inactivation of PI3K and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of GS-9901: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a biological system is a critical step in the validation process. This guide provides a comparative overview of methods to validate the target engagement of GS-9901, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3]
This compound (also known as compound 35 in its discovery publication) has demonstrated high selectivity for PI3Kδ, an enzyme implicated in various hematological malignancies and inflammatory diseases.[1][2][3] This guide will compare this compound with other notable PI3K inhibitors, idelalisib (a PI3Kδ inhibitor) and duvelisib (a dual PI3Kδ/γ inhibitor), and will detail key experimental protocols for validating target engagement.
Comparative Analysis of PI3Kδ Inhibitors
To provide a clear comparison of this compound with other relevant inhibitors, the following table summarizes their key characteristics and performance in various assays.
| Feature | This compound | Idelalisib | Duvelisib |
| Target(s) | PI3Kδ | PI3Kδ | PI3Kδ, PI3Kγ |
| IC50 (PI3Kδ) | 1.0 nM[1] | 2.5 nM[4] | 24.5 nM |
| Selectivity | >100-fold vs PI3Kα, β, γ[1] | High selectivity for δ over α, β, γ[4] | >300-fold vs α, >100-fold vs β |
| Mechanism | ATP-competitive inhibitor | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Validation Assays | Biochemical Kinase Assay, Human Whole Blood (HWB) Assay[1] | Biochemical Assays, Western Blotting[4] | Western Blotting, Flow Cytometry[5] |
Key Experimental Protocols for Target Engagement Validation
Validating the interaction of a small molecule inhibitor like this compound with its target, PI3Kδ, can be achieved through a variety of experimental approaches. Below are detailed protocols for three key methods: a biochemical kinase assay, a Western blot for downstream signaling, and a Cellular Thermal Shift Assay (CETSA).
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase in a purified system.
Protocol: Adapta™ Universal Kinase Assay for PI3Kδ
This protocol is a representative method for determining the in vitro potency of an inhibitor against PI3Kδ.
-
Reagent Preparation : Prepare a reaction buffer containing kinase buffer, ATP, and a fluorescently labeled substrate.
-
Compound Dilution : Create a serial dilution of this compound and comparator compounds in DMSO.
-
Kinase Reaction : In a 384-well plate, combine the PI3Kδ enzyme, the diluted compounds, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Detection : Add a detection solution containing EDTA (to stop the reaction) and a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition : Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Downstream Signaling
This method assesses target engagement within a cellular context by measuring the phosphorylation status of downstream signaling proteins. Inhibition of PI3Kδ is expected to reduce the phosphorylation of Akt.
Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., a B-cell lymphoma line) to 70-80% confluency. Treat the cells with various concentrations of this compound, idelalisib, or duvelisib for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the phospho-Akt signal to total Akt or a loading control like β-actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol: CETSA for PI3Kδ Target Engagement
-
Cell Treatment : Treat intact cells with this compound or a vehicle control for 1 hour.
-
Heating : Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis : Collect the supernatant containing the soluble proteins and analyze the amount of soluble PI3Kδ at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis : Plot the amount of soluble PI3Kδ as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Experimental workflow for this compound target validation.
PI3Kδ signaling pathway and the inhibitory action of this compound.
By employing the described experimental methodologies and comparative analysis, researchers can effectively validate the target engagement of this compound and other PI3Kδ inhibitors, contributing to a more comprehensive understanding of their mechanism of action and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
GS-9901: A Deep Dive into PI3Kδ Specificity Compared to Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention. While pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), have been developed, their broad activity can lead to off-target effects and associated toxicities. This has spurred the development of isoform-selective inhibitors like GS-9901, which specifically targets the p110δ isoform, offering the potential for a more favorable therapeutic window. This guide provides an objective comparison of the biochemical specificity of this compound with prominent pan-PI3K inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative pan-PI3K inhibitors against the four Class I PI3K isoforms. The data clearly illustrates the high potency and selectivity of this compound for the PI3Kδ isoform in contrast to the broader activity of pan-PI3K inhibitors.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | Selectivity Profile |
| This compound | 750 | 100 | 190 | 1.0 | PI3Kδ Selective |
| Buparlisib (BKM120) | 52[1] | 166[1] | 262[1] | 116[1] | Pan-PI3K |
| Pictilisib (GDC-0941) | 3[2][3] | 33[2][3] | 75[2][3] | 3[2][3] | Pan-PI3K (potent against α/δ) |
| Copanlisib | 0.5[4][5] | 3.7[4][5] | 6.4[4][5] | 0.7[4][5] | Pan-PI3K (potent against α/δ) |
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To visually represent the distinct mechanisms of action, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: PI3K signaling pathway and points of inhibition.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocols: Determining Biochemical Potency
The IC50 values presented are typically determined using in vitro biochemical assays that measure the enzymatic activity of purified PI3K isoforms. Common methodologies include radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Representative Protocol: TR-FRET-Based Kinase Assay (e.g., LanthaScreen™ or Adapta™)
This protocol outlines a general procedure for determining the potency of an inhibitor against a specific PI3K isoform using a TR-FRET-based method.
1. Reagent Preparation:
- Kinase Buffer: A buffered solution (e.g., HEPES) at physiological pH containing MgCl2 and BSA is prepared.
- PI3K Enzyme: A purified, recombinant PI3K isoform (e.g., p110δ/p85α) is diluted to the desired concentration in the kinase buffer.
- Lipid Substrate: A solution of the lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared.
- ATP Solution: A solution of adenosine triphosphate (ATP) is prepared at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.
- Inhibitor Dilutions: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and then further diluted in the kinase buffer.
- Detection Reagents: These include a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer (for Adapta™ assay) or a europium-labeled anti-tag antibody and a fluorescently labeled ATP-competitive tracer (for LanthaScreen™ Eu Kinase Binding Assay). An EDTA solution is also prepared to stop the kinase reaction.
2. Kinase Reaction:
- The kinase reaction is typically performed in a 384-well plate.
- A small volume of the diluted inhibitor or vehicle (DMSO) is added to the wells.
- The diluted PI3K enzyme is then added to the wells, and the mixture is incubated for a short period to allow the inhibitor to bind to the enzyme.
- The kinase reaction is initiated by adding a mixture of the lipid substrate and ATP.
- The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.
3. Detection:
- The kinase reaction is stopped by adding the EDTA solution.
- The TR-FRET detection reagents are then added to the wells.
- The plate is incubated for a further 30-60 minutes to allow the detection reagents to equilibrate.
- The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 615 nm for europium and 665 nm for Alexa Fluor® 647).
4. Data Analysis:
- The ratio of the acceptor and donor emission signals is calculated.
- The percentage of kinase inhibition is determined for each inhibitor concentration relative to the vehicle control.
- The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GS-9901's Efficacy Across Hematological Malignancy Cell Lines
GS-9901, a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, has demonstrated significant therapeutic potential in preclinical models of hematological malignancies. This guide provides a comparative overview of the effects of this compound in various cancer cell lines, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Introduction to this compound
This compound is an orally bioavailable small molecule that specifically targets the p110δ catalytic subunit of PI3K.[1] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for reduced off-target effects. This compound is also known by the identifier GS-649443 and is considered a tool compound of idelalisib, another PI3Kδ inhibitor.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the available data on the in vitro effects of this compound (also reported as GS-649443) and the comparable PI3Kδ inhibitor, idelalisib, across different hematological malignancy cell lines.
| Cell Line | Cancer Type | Compound | Endpoint | Result | Reference |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | Idelalisib | AKT Activation | Time-dependent restoration of AKT activation after initial inhibition | [3] |
| Various B-cell ALL | B-cell Acute Lymphoblastic Leukemia | GS-649443 | p-Akt Inhibition | Dose-dependent decrease in p-Akt levels | |
| Various B-cell ALL | B-cell Acute Lymphoblastic Leukemia | Idelalisib | p-Akt Inhibition | Dose-dependent decrease in p-Akt levels | |
| TCL1-192 | Chronic Lymphocytic Leukemia (CLL) | GS-649443 | In vivo tumor growth | Effective in reducing tumor burden in a murine model | [2] |
Note: Direct comparative IC50 values for this compound across a broad panel of hematological malignancy cell lines from a single study are not publicly available at this time. The data presented is compiled from various sources to provide a preliminary comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other PI3Kδ inhibitors are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4][5][6]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with this compound or other compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI, to differentiate between apoptotic and necrotic cells).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[7][8][9][10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for PI3K Pathway Activation
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt, as a measure of pathway inhibition by this compound.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The ratio of p-Akt to total Akt is used to quantify the level of pathway inhibition.[11][12]
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for the in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IGF1R as druggable target mediating PI3K-δ inhibitor resistance in a murine model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experimental Data for PI3Kδ Inhibitors: GS-9901 and Idelalisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available experimental data for two selective PI3Kδ inhibitors: GS-9901 and the first-generation inhibitor, idelalisib. The objective is to assess the reproducibility of their experimental findings, a critical aspect for advancing research and development in the treatment of B-cell malignancies. While extensive, reproducible data is available for idelalisib, public access to quantitative experimental results for this compound is limited.
Introduction to this compound and Idelalisib
This compound is a second-generation, orally active, and potent selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). It has been investigated in a Phase 1b clinical trial for the treatment of various B-cell malignancies. Idelalisib (formerly CAL-101 or GS-1101) is the first-in-class selective PI3Kδ inhibitor that received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of relapsed follicular B-cell non-Hodgkin lymphoma (FL) and relapsed small lymphocytic lymphoma (SLL). Due to its established clinical use, a substantial body of reproducible experimental data for idelalisib is publicly available.
Data Presentation: A Comparative Overview
A direct comparison of reproducible experimental data is challenging due to the limited availability of public data for this compound. The following tables summarize the key preclinical and clinical findings for both compounds.
Preclinical Data
| Parameter | This compound | Idelalisib |
| Target | Phosphoinositide 3-kinase delta (PI3Kδ) | Phosphoinositide 3-kinase delta (PI3Kδ) |
| IC50 (PI3Kδ) | 1.0 nM | 2.5 nM |
| Selectivity | High selectivity over other PI3K isoforms | High selectivity over other PI3K isoforms |
| Published Preclinical Studies | Limited public data. One study in a rat model of collagen-induced arthritis showed a significant reduction in ankle swelling. | Extensive preclinical data available, demonstrating inhibition of PI3Kδ signaling, induction of apoptosis in B-cell lymphoma cell lines, and reduction of tumor growth in xenograft models. |
Clinical Data: Idelalisib
The clinical data for this compound from the NCT02258555 trial is not publicly available in a detailed, reproducible format. Therefore, the following tables focus on the extensive and reproducible clinical trial data for idelalisib in two key indications.
Table 1: Idelalisib in Relapsed Follicular Lymphoma (FL) - Study 101-09 (NCT01282424)
| Endpoint | Result |
| Overall Response Rate (ORR) | 54% |
| Complete Response (CR) | 8% |
| Partial Response (PR) | 46% |
| Median Duration of Response (DOR) | Not reached at the time of analysis |
| Median Progression-Free Survival (PFS) | 11 months |
| Median Time to Response | 1.9 months |
Table 2: Idelalisib in Combination with Rituximab in Relapsed Chronic Lymphocytic Leukemia (CLL) - Study 312-0116 (NCT01539512)
| Endpoint | Idelalisib + Rituximab | Placebo + Rituximab |
| Overall Response Rate (ORR) | 81% | 13% |
| Median Progression-Free Survival (PFS) | Not reached | 5.5 months |
| Overall Survival (OS) at 12 months | 92% | 80% |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of the methodologies for the key clinical trials of idelalisib.
Idelalisib Study 101-09 (NCT01282424) for Relapsed Follicular Lymphoma
-
Study Design: A Phase 2, single-arm, open-label multicenter study.[1]
-
Patient Population: Patients with relapsed indolent non-Hodgkin lymphoma, including follicular lymphoma, who were refractory to both rituximab and an alkylating agent.[1]
-
Intervention: Idelalisib 150 mg administered orally twice daily until disease progression or unacceptable toxicity.[1]
-
Primary Endpoint: Overall Response Rate (ORR), assessed by an independent review committee according to the revised International Working Group response criteria for malignant lymphoma.
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and safety.
Idelalisib Study 312-0116 (NCT01539512) for Relapsed Chronic Lymphocytic Leukemia
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled multicenter study.[2]
-
Patient Population: Patients with relapsed chronic lymphocytic leukemia who were not candidates for cytotoxic chemotherapy due to comorbidities.[2]
-
Intervention: Patients were randomized to receive either idelalisib (150 mg orally twice daily) in combination with rituximab, or placebo in combination with rituximab.[2]
-
Primary Endpoint: Progression-Free Survival (PFS).[2]
-
Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.[2]
This compound Study NCT02258555
-
Study Design: A Phase 1b, open-label, dose-escalation study.
-
Patient Population: Patients with relapsed or refractory follicular lymphoma, marginal zone lymphoma, chronic lymphocytic leukemia, or small lymphocytic lymphoma.
-
Intervention: Monotherapy with this compound.
-
Primary Endpoint: Safety and tolerability of this compound.
-
Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and preliminary efficacy.
Note: While the design of the this compound trial is known, the detailed results necessary for a reproducibility assessment are not publicly available.
Signaling Pathway and Experimental Workflow
PI3Kδ Signaling Pathway in B-Cell Malignancies
The diagram below illustrates the central role of the PI3Kδ signaling pathway in the survival and proliferation of malignant B-cells, the target of both this compound and idelalisib.
Caption: PI3Kδ signaling pathway in B-cell malignancies.
General Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a kinase inhibitor like this compound or idelalisib.
Caption: A generalized workflow for kinase inhibitor drug development.
Conclusion
The reproducibility of experimental data is fundamental to scientific progress. In the case of PI3Kδ inhibitors, the publicly available data for idelalisib is extensive, well-documented, and has been subject to regulatory scrutiny, providing a solid foundation for further research. While this compound shows promise as a potent and selective second-generation inhibitor, the lack of publicly available, reproducible quantitative data from its clinical trial currently limits a direct, in-depth comparison of its clinical performance with idelalisib. Researchers and drug development professionals should consider the wealth of reproducible data for idelalisib as a benchmark when evaluating novel PI3Kδ inhibitors. The future publication of detailed results from the this compound clinical trial will be crucial for a comprehensive understanding of its therapeutic potential and for enabling the scientific community to independently assess the reproducibility of the findings.
References
Head-to-Head Comparison: GS-9901 and Duvelisib in Hematological Malignancies
A detailed review of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, the clinical-stage GS-9901 and the approved drug duvelisib, for researchers and drug development professionals.
This guide provides a comprehensive, data-driven comparison of this compound and duvelisib, focusing on their mechanism of action, preclinical efficacy, and available clinical data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two molecules.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in intracellular signaling pathways regulating cell growth, proliferation, survival, and differentiation.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, particularly hematological malignancies, making it a key target for therapeutic intervention.[2][3] this compound and duvelisib are two small molecule inhibitors that target specific isoforms of PI3K, offering potential therapeutic benefits for patients with certain types of blood cancers.
Mechanism of Action
This compound and duvelisib, while both targeting the PI3K pathway, exhibit distinct isoform selectivity, which underpins their different pharmacological profiles.
This compound is a potent and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform.[4][5][6] The PI3Kδ isoform is primarily expressed in leukocytes and is critical for B-cell receptor (BCR) signaling, a pathway often hyperactive in B-cell malignancies.[7] By selectively targeting PI3Kδ, this compound aims to disrupt the survival and proliferation of malignant B-cells with minimal impact on other PI3K isoforms that are important for normal cellular functions in other tissues.[5]
Duvelisib is a dual inhibitor of both PI3Kδ and PI3K gamma (PI3Kγ) isoforms.[2][8] In addition to targeting the B-cell-centric PI3Kδ, duvelisib's inhibition of PI3Kγ provides a broader immunomodulatory effect. The PI3Kγ isoform is involved in signaling pathways within T-cells and myeloid cells, which can contribute to a tumor-supportive microenvironment.[2] By inhibiting both isoforms, duvelisib not only directly targets malignant B-cells but also modulates the surrounding immune cells to potentially enhance anti-tumor activity.[9][10]
Signaling Pathway Diagram
Caption: PI3K signaling pathway and points of inhibition by this compound and duvelisib.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and duvelisib, providing a quantitative comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Duvelisib |
| PI3Kδ | 1.0 [4][11][12] | 2.5 [8][13] |
| PI3Kγ | 190[4][11] | 27 [8] |
| PI3Kα | 750[4][11] | 1602[8] |
| PI3Kβ | 100[4][11] | 85[8][13] |
IC50 values represent the half-maximal inhibitory concentration and are indicative of the drug's potency.
Table 2: Preclinical In Vivo and In Vitro Efficacy
| Parameter | This compound | Duvelisib |
| Cell Proliferation | Potent anti-proliferative activity against primary B-cells (EC50 = 1.5 nM in whole blood)[4] | Potent anti-proliferative activity against primary B-cells (IC50 = 0.5 nM) and T-cells (IC50 = 9.5 nM)[14] |
| In Vivo Models | Decreased ankle swelling and disease severity in a rat model of collagen-induced arthritis (1 and 3 mg/kg)[11] | Significantly reduced tumor burden and prolonged survival in mouse xenograft models of B-cell malignancies (25–75 mg/kg)[8] |
Clinical Data Overview
Duvelisib is an approved therapeutic, and therefore has a more extensive clinical data profile compared to this compound, which is in earlier stages of clinical development.
This compound
This compound has been evaluated in a Phase 1b dose-escalation study in adult subjects with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), chronic lymphocytic leukemia (CLL), or small lymphocytic lymphoma (SLL).[7][15] The primary objectives of this study were to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound monotherapy.[15] The study aimed to determine the appropriate dosing for future trials.[15]
Duvelisib
Duvelisib has undergone extensive clinical evaluation, leading to its approval for the treatment of adult patients with relapsed or refractory CLL/SLL and relapsed or refractory FL after at least two prior therapies.[16] A pivotal Phase 3 study (DUO trial) compared duvelisib to ofatumumab in patients with relapsed or refractory CLL/SLL.[16] In a Phase 1 trial in patients with T-cell lymphoma, duvelisib demonstrated an overall response rate of 50.0% in patients with peripheral T-cell lymphoma (PTCL) and 31.6% in patients with cutaneous T-cell lymphoma (CTCL).[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate PI3K inhibitors.
Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against PI3K isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kδ, PI3Kγ)
-
Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[17]
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Test compound (this compound or duvelisib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[17]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[17]
-
Prepare a mixture of the PI3K enzyme and lipid substrate in kinase buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.[17]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.[17]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).[17]
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay
This protocol describes a common method to assess the effect of a PI3K inhibitor on the proliferation of cancer cell lines.
Objective: To determine the effect of a test compound on the proliferation and viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
Test compound (this compound or duvelisib) dissolved in DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)[18]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific reagent.
-
Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Summary and Conclusion
This compound and duvelisib represent two distinct strategies for targeting the PI3K pathway in hematological malignancies. This compound's high selectivity for PI3Kδ offers a focused approach, primarily aimed at disrupting the signaling pathways essential for B-cell survival and proliferation.[4][5] In contrast, duvelisib's dual inhibition of PI3Kδ and PI3Kγ provides a broader mechanism of action that not only targets the malignant cells directly but also modulates the tumor microenvironment.[2][8]
The preclinical data indicates that both compounds are potent inhibitors of their respective targets. Duvelisib, being an approved drug, has a well-established clinical profile demonstrating its efficacy in CLL/SLL and FL.[16] The clinical development of this compound is ongoing, and further data will be required to fully understand its therapeutic potential.[7][15]
This guide provides a foundational comparison based on currently available data. The choice between a highly selective versus a dual-isoform inhibitor will likely depend on the specific disease context, the desired therapeutic effect, and the overall safety profile. As more data on this compound becomes available, a more direct comparison of the clinical benefits and risks of these two agents will be possible. Researchers are encouraged to consult the primary literature for the most up-to-date information.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Chemietek [chemietek.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. cornell-lymphoma.com [cornell-lymphoma.com]
- 8. medkoo.com [medkoo.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 16. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.es [promega.es]
- 18. benchchem.com [benchchem.com]
Comparative In Vivo Efficacy of GS-9901 and Competitor Compounds in B-Cell Malignancies
A comprehensive review of the available data on the in vivo efficacy of the second-generation PI3K-delta inhibitor, GS-9901, reveals a notable absence of published preclinical or clinical results. In contrast, its primary competitor, the first-generation inhibitor idelalisib, has a well-documented clinical efficacy profile in various B-cell malignancies. This guide provides a detailed comparison based on the available information, focusing on the established efficacy of idelalisib as a benchmark.
This compound is an orally administered, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K-delta), a critical component of the B-cell receptor signaling pathway that is often hyperactive in B-cell cancers.[1] A Phase 1b clinical trial (NCT02258555) was initiated to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL). However, to date, no efficacy data from this trial have been publicly released in peer-reviewed publications or major oncology conference proceedings.
In the absence of direct comparative data for this compound, this guide will focus on the established in vivo efficacy of its main competitor, idelalisib, in follicular lymphoma and chronic lymphocytic leukemia.
Competitor Compound: Idelalisib
Idelalisib (Zydelig®) is a first-generation PI3K-delta inhibitor approved for the treatment of relapsed CLL, FL, and SLL.[2] Its efficacy has been demonstrated in several key clinical trials.
In Vivo Efficacy of Idelalisib in Follicular Lymphoma
A pivotal Phase 2 study evaluated the efficacy of idelalisib monotherapy in patients with indolent non-Hodgkin lymphoma (iNHL) who were refractory to rituximab and an alkylating agent. A subgroup analysis of patients with follicular lymphoma from this study demonstrated significant clinical activity.
| Efficacy Endpoint | Result (Follicular Lymphoma Subgroup) |
| Overall Response Rate (ORR) | 57% |
| Complete Response (CR) | 6% |
| Median Duration of Response (DOR) | 12.5 months |
| Median Progression-Free Survival (PFS) | 11 months |
In Vivo Efficacy of Idelalisib in Chronic Lymphocytic Leukemia
The efficacy of idelalisib in CLL was established in a Phase 3, randomized, double-blind, placebo-controlled trial (Study 116) where it was administered in combination with rituximab to patients with relapsed CLL.
| Efficacy Endpoint | Idelalisib + Rituximab | Placebo + Rituximab |
| Overall Response Rate (ORR) | 81% | 13% |
| Overall Survival (OS) at 12 months | 92% | 80% |
| Progression-Free Survival (PFS) at 24 weeks | 93% | 46% |
| Median Progression-Free Survival (PFS) | Not Reached | 5.5 months |
Experimental Protocols
Pivotal Idelalisib Clinical Trial in Follicular Lymphoma (Phase 2, NCT01282424)
-
Study Design: This was a single-arm, open-label Phase 2 study.
-
Patient Population: Patients with indolent non-Hodgkin's lymphoma (including follicular lymphoma) who had relapsed and were refractory to both rituximab and an alkylating agent.
-
Intervention: Idelalisib was administered orally at a dose of 150 mg twice daily.
-
Primary Endpoint: The primary endpoint was the overall response rate.
-
Key Assessments: Tumor response was assessed by an independent review committee according to the 2007 International Working Group criteria.
Pivotal Idelalisib Clinical Trial in Chronic Lymphocytic Leukemia (Study 116, Phase 3)
-
Study Design: This was a randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: 220 patients with relapsed chronic lymphocytic leukemia who were not suitable for cytotoxic chemotherapy.
-
Intervention: Patients were randomized to receive either idelalisib (150 mg twice daily) in combination with rituximab, or placebo in combination with rituximab.
-
Primary Endpoint: The primary endpoint was progression-free survival.
-
Key Assessments: Efficacy was evaluated based on progression-free survival, overall response rate, and overall survival.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K-delta signaling pathway targeted by both this compound and idelalisib, and a generalized workflow for a Phase 1b clinical trial, similar to the one initiated for this compound.
Caption: PI3K-delta signaling pathway in B-cells.
Caption: Generalized Phase 1b Clinical Trial Workflow.
Conclusion
While this compound was developed as a second-generation PI3K-delta inhibitor with the potential for an improved efficacy and safety profile over first-generation inhibitors like idelalisib, the lack of publicly available in vivo data for this compound makes a direct comparison impossible at this time. The clinical development of PI3K-delta inhibitors has faced challenges related to toxicity, which may have impacted the progression and data dissemination for newer agents.
The extensive clinical data for idelalisib demonstrates the therapeutic potential of targeting the PI3K-delta pathway in B-cell malignancies, showing significant efficacy in heavily pretreated patient populations. Researchers and drug development professionals should consider the established efficacy and safety profile of idelalisib as the current benchmark for PI3K-delta inhibitors when evaluating novel agents in this class. Future publications or conference presentations will be necessary to ascertain the in vivo efficacy of this compound and its potential advantages over existing therapies.
References
Independent Verification of Duvelisib's (GS-9901) PI3Kδ Inhibition: A Comparative Guide
This guide provides an objective comparison of Duvelisib (GS-9901), a phosphoinositide 3-kinase (PI3K) inhibitor, with other well-characterized alternatives. The focus is on the independent verification of its inhibitory action against PI3Kδ, a critical signaling protein in B-cell malignancies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
The PI3K signaling pathway is crucial for regulating cell growth, survival, and proliferation and is frequently dysregulated in cancer.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell related cancers like chronic lymphocytic leukemia (CLL) and various lymphomas.[2][3] This guide compares Duvelisib with Idelalisib, the first-in-class selective PI3Kδ inhibitor, and Umbralisib, a next-generation inhibitor with a distinct selectivity profile.[1]
Comparative Analysis of PI3Kδ Inhibitors
Duvelisib is a dual inhibitor of PI3Kδ and PI3Kγ.[4][5] Its clinical activity has been demonstrated in various advanced hematologic malignancies.[5] In contrast, Idelalisib is highly selective for the PI3Kδ isoform.[2][6] Umbralisib offers a different mechanism, acting as a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε), which may contribute to its improved safety profile observed in some studies.[7][8][9][10]
Biochemical Potency and Selectivity
The in vitro potency and selectivity of these inhibitors against the Class I PI3K isoforms are critical determinants of their biological effects and potential off-target toxicities. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their biochemical activity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Other Targets |
| Duvelisib (this compound) | - | - | Potent inhibitor | Potent inhibitor (approx. 10-fold more potent than on γ)[4] | PI3Kγ[4][5] |
| Idelalisib | 8,600[2][6] | 4,000[2][6] | 2,100[2][6] | 19[2][6] | - |
| Umbralisib | - | - | - | Highly selective, but ~10x less potent than Idelalisib or Duvelisib[4] | Casein Kinase 1ε (CK1ε)[4][7][8] |
Note: Specific IC50 values for Duvelisib against all isoforms were not consistently available in the search results, but its dual δ/γ activity is well-established. Umbralisib is noted for its high selectivity for the delta isoform over other PI3K isoforms.[11]
Cellular Activity
The efficacy of these inhibitors in a cellular context reflects their ability to penetrate cells and engage the target protein. Key cellular assays measure the inhibition of downstream signaling, such as AKT phosphorylation, and the resulting impact on cell proliferation.
| Inhibitor | Cell-Based Assay | Cell Line | Potency (EC50/IC50) |
| Duvelisib (this compound) | p-AKT (S473) Inhibition | CLL tumor cells | Demonstrated inhibition after a single dose[5] |
| Cell Proliferation (Ki-67) | CLL tumor cells | Near-complete inhibition by cycle 2[5] | |
| Idelalisib | Cell Proliferation | TMD8 (DLBCL) | 24 nM (EC50)[12] |
| p-AKT Inhibition | THP-1 (Monocytic) | 7.8 nM (IC50)[13] | |
| Umbralisib | - | - | - |
Note: While specific cellular IC50 values for Umbralisib were not detailed in the provided results, its clinical activity in various B-cell malignancies suggests potent cellular effects.[7][14]
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathway and the workflows of key verification experiments is essential for understanding the mechanism and methods of evaluation.
PI3K/AKT Signaling Pathway in B-Cells
The diagram below illustrates the central role of PI3Kδ in the B-cell receptor (BCR) signaling cascade, which is critical for the proliferation and survival of both normal and malignant B-cells.[2][4]
Caption: The PI3Kδ signaling pathway downstream of the B-cell receptor.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings.
Biochemical PI3Kδ Kinase Inhibition Assay
This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ. The ADP-Glo™ Kinase Assay is a common method.[3][15]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2), a lipid substrate (e.g., PIP2), and ATP at a concentration near its Km value.[15]
-
Enzyme Addition: Add purified recombinant PI3Kδ enzyme to the reaction mixture.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., Duvelisib) or a vehicle control to the reaction wells.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1 hour) to allow for the enzymatic conversion of ATP to ADP.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
-
Signal Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus reflects kinase activity.[15]
-
Data Analysis: Plot the luminescence against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical PI3Kδ kinase inhibition assay.
Cellular p-AKT Inhibition Assay (Western Blot)
This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of AKT, a key downstream effector.[16]
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., B-cell lymphoma cells) until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal PI3K activity, cells can be serum-starved for 3-4 hours.[16]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the PI3K inhibitor or a vehicle control for 1-2 hours.[16]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for BCR cross-linking) for 5-30 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Probe for total AKT and a loading control (e.g., GAPDH) on the same membrane after stripping or on a parallel blot.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Caption: Workflow for a Western Blot-based p-AKT inhibition assay.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Inhibitor Treatment: Add serial dilutions of the PI3K inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[16]
-
-
Signal Reading: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal corresponds to the number of viable cells. Plot the signal against inhibitor concentration to determine the EC50 for cell proliferation.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? | Haematologica [haematologica.org]
- 12. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
- 13. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. promega.es [promega.es]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for GS-9901: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of GS-9901 is paramount for laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper handling and disposal of this compound, a potent and selective PI3Kδ inhibitor used in non-Hodgkin's lymphoma and chronic lymphocytic leukemia research. [1]
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of potent research-grade chemical compounds. It is imperative to consult the official manufacturer's SDS for this compound and adhere to all institutional and local regulations for hazardous waste disposal.
I. Immediate Safety and Handling Considerations
This compound is an orally active, potent inhibitor of PI3Kδ with an IC50 of 1 nM.[1][2][3] Due to its high potency and potential biological activity, it should be handled with care, utilizing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with powder or solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of powder or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
II. This compound Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous chemical waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of the waste. For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste (e.g., solutions in DMSO[1]), a sealable, chemically resistant bottle is required.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if in solution) and the date the waste was first added to the container.
-
Follow all institutional and local labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not exceed the accumulation time limits for hazardous waste as defined by your institution and local regulations.
-
III. Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the area with a decontaminating solution appropriate for the chemical.
-
Collect all cleanup materials in a designated hazardous waste container and label it accordingly.
-
Report the spill to your laboratory supervisor and EHS office.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) for this compound and comply with all applicable federal, state, and local regulations, as well as your institution's specific waste management policies.[5][6][7]
References
- 1. This compound | PI3K | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Safeguarding Your Research: Essential Protective Measures for Handling GS-9901
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with GS-9901, a potent and selective PI3Kδ inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Given the potent nature of this compound and the absence of comprehensive public safety data, a cautious approach is mandatory. The following PPE is required at all times when handling this compound in solid or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Required when handling the powdered form of the compound to prevent inhalation. |
II. Operational Plan: Step-by-Step Handling Protocol
Follow these procedures meticulously to minimize exposure and prevent contamination.
A. Preparation and Weighing (to be performed in a certified chemical fume hood):
-
Designate a Workspace: All handling of this compound should occur in a designated area within a chemical fume hood to contain any airborne particles.
-
Don PPE: Before entering the designated area, put on all required PPE as specified in the table above.
-
Weighing: When weighing the powdered compound, use a disposable weigh boat. Handle with care to avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the vial containing this compound slowly to avoid splashing.
B. Experimental Use:
-
Maintain Containment: Keep all solutions and materials containing this compound within the designated workspace.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbol.
-
Avoid Contamination: Use dedicated laboratory equipment (pipettes, tips, etc.) for handling this compound to prevent cross-contamination of other experiments.
III. Disposal Plan: Managing and Mitigating Risk
Proper disposal is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) are considered cytotoxic waste.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected as hazardous chemical waste.
B. Disposal Procedures:
-
Solid Waste:
-
Place all contaminated solid waste into a designated, clearly labeled, leak-proof cytotoxic waste container.
-
Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, shatter-resistant container.
-
Label the container clearly as "Hazardous Chemical Waste" and specify the contents.
-
-
Final Disposal:
IV. Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
